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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

Disclaimer: 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a novel chemical entity with no readily available data in the current scientific literature. The following guide is a predictive analysis based on established p...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a novel chemical entity with no readily available data in the current scientific literature. The following guide is a predictive analysis based on established principles of organic chemistry and data from analogous structures. All properties, synthetic routes, and reaction protocols are proposed based on expert inference and should be validated experimentally.

Executive Summary

This technical guide provides a comprehensive, predictive overview of the physicochemical properties, synthesis, and potential applications of the novel compound, 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride. This molecule integrates a strained cyclobutane scaffold, a gem-dimethoxy ketal group, and a highly versatile sulfonyl fluoride moiety. The sulfonyl fluoride group, in particular, positions this compound as a potentially valuable building block in drug discovery and materials science, primarily through its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This document offers a proposed synthetic pathway, predicted spectral and physical data, and detailed experimental protocols to guide researchers in the synthesis and utilization of this promising chemical tool.

Proposed Synthesis

The synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is proposed as a multi-step sequence starting from commercially available cyclobutanone. The strategy involves the protection of the ketone, introduction of a sulfur-containing functional group, and its subsequent conversion to the target sulfonyl fluoride.

Synthetic Workflow Diagram

G A Cyclobutanone B 2,2-Dimethoxycyclobutane-1-one A->B 1. α-Bromination 2. Methanolysis C 2,2-Dimethoxycyclobutane-1-amine B->C Reductive Amination (e.g., NaBH3CN, NH4OAc) D 2,2-Dimethoxycyclobutane-1-thiol C->D Diazotization followed by Thiolation (e.g., NaSH) E 2,2-Dimethoxycyclobutane-1-sulfonic acid D->E Oxidation (e.g., H2O2, Oxone®) F 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride E->F Deoxyfluorination (e.g., Xtalfluor-E®)

Sources

Exploratory

Structural Analysis and Confirmation of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

The following technical guide is structured to serve as a definitive reference for the structural confirmation of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride . It adopts the persona of a Senior Application Scientist, pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the structural confirmation of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride . It adopts the persona of a Senior Application Scientist, prioritizing practical validation strategies, causality, and rigorous data analysis.

Executive Summary & Application Context

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) represents a specialized class of "covalent fragments" utilized in modern drug discovery. It combines the conformational rigidity of a cyclobutane ring with two distinct reactive handles:

  • Sulfonyl Fluoride (SuFEx Handle): A latent electrophile capable of selective covalent bonding with tyrosine or lysine residues in proteins under specific conditions.

  • Dimethyl Acetal (Masked Ketone): A protective group that maintains the sp³ character of the ring but can be unmasked to a cyclobutanone for further diversification.

This guide provides a rigorous protocol for confirming the identity and purity of this molecule, addressing the specific analytical challenges posed by its strained ring system and hydrolytically sensitive functionalities.

Synthetic Logic & Impurity Profiling

To accurately analyze the compound, one must understand its likely origin. The most atom-economical synthesis involves a [2+2] cycloaddition between ethenesulfonyl fluoride (ESF) and 1,1-dimethoxyethene (ketene dimethyl acetal).

  • Regiochemical Outcome: The nucleophilic

    
    -carbon of the ketene acetal attacks the electrophilic 
    
    
    
    -carbon of the Michael acceptor (ESF), resulting in the 1,2-substituted product (2,2-dimethoxycyclobutane-1-sulfonyl fluoride).
  • Key Impurities to Monitor:

    • Hydrolysis Products: 1-Fluorosulfonylcyclobutan-2-one (loss of methanol).

    • Open-Chain Adducts: Incomplete cyclization products.

    • Sulfonic Acid Derivatives: Hydrolysis of the sulfonyl fluoride (R-SO

      
      H), indicated by a broad pH-dependent shift in NMR.
      

The "Triad of Confirmation": Analytical Strategy

We employ an orthogonal approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI) in Positive Mode is preferred.

  • Observation: Sulfonyl fluorides are often labile. Soft ionization is critical.

  • Diagnostic Ions:

    • [M+Na]⁺: The sodiated adduct is typically the base peak.

    • [M-F]⁺: Loss of fluoride is common in energetic sources.

    • [M-OMe]⁺: Characteristic fragmentation of the acetal.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural certainty.


F NMR: The "Smoking Gun"

The presence of the sulfonyl fluoride group provides a unique, background-free signal.

  • Chemical Shift:

    
     +50 to +65 ppm (relative to CFCl
    
    
    
    ).
  • Multiplicity: A doublet or triplet (coupling to H1 proton).

  • Validation: If the signal is at -150 ppm or absent, the fluoride has been lost or hydrolyzed.


H NMR: Stereochemical Insight
  • Chirality: C1 is a chiral center.[1] Consequently, the two methoxy groups at C2 are diastereotopic .

  • Key Signal: You should observe two distinct singlets for the methoxy groups (approx.

    
     3.20 and 3.25 ppm). Note: If only one singlet is observed, check for accidental equivalence or ring opening.
    
  • Ring Protons: The cyclobutane protons (H3, H4) will appear as complex multiplets (

    
     1.8 – 2.8 ppm) due to ring puckering and geminal/vicinal couplings.
    

C NMR
  • Acetal Carbon (C2): Diagnostic peak at

    
     ~100–110 ppm (quaternary).
    
  • C-F Coupling: The C1 carbon attached to the sulfonyl group will appear as a doublet due to

    
     coupling.
    
Infrared Spectroscopy (IR)
  • Sulfonyl Fluoride Stretches: Look for two strong bands at ~1410 cm⁻¹ (asymmetric) and ~1210 cm⁻¹ (symmetric) .

  • Acetal C-O: Strong absorptions in the 1050–1150 cm⁻¹ region.

  • Absence of Carbonyl: A strong peak at 1700 cm⁻¹ indicates hydrolysis to the ketone.

Visualization of Structural Logic

The following diagram illustrates the logical flow for confirming the structure and identifying potential failure modes (impurities).

StructuralAnalysis Sample Unknown Sample (Candidate: 2,2-Dimethoxycyclobutane-1-SO2F) NMR_19F 19F NMR Analysis Sample->NMR_19F NMR_1H 1H NMR Analysis Sample->NMR_1H IR_Check IR Spectroscopy Sample->IR_Check Signal_Pos Signal @ +50 to +65 ppm NMR_19F->Signal_Pos Found Signal_Neg Signal @ -100 to -200 ppm or Silent NMR_19F->Signal_Neg Failure Conclusion CONFIRMED STRUCTURE Signal_Pos->Conclusion Reject: Hydrolysis/Loss of F Reject: Hydrolysis/Loss of F Signal_Neg->Reject: Hydrolysis/Loss of F OMe_Check Methoxy Region (3.0 - 3.5 ppm) NMR_1H->OMe_Check Two_Singlets Two Singlets (Diastereotopic) OMe_Check->Two_Singlets Chiral Ring Intact One_Singlet One Singlet (Check Solvent/Temp) OMe_Check->One_Singlet Potential Symmetry/Fluxional Two_Singlets->Conclusion SO2F_Bands Bands @ 1410 & 1210 cm-1 IR_Check->SO2F_Bands Ketone_Band Band @ 1720 cm-1 (Hydrolysis) IR_Check->Ketone_Band SO2F_Bands->Conclusion

Figure 1: Decision tree for the structural validation of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride, highlighting pass/fail criteria for each analytical method.

Detailed Experimental Protocol

Sample Preparation[2]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. Ensure the solvent is neutralized (filtered through basic alumina) to prevent acid-catalyzed hydrolysis of the acetal.

  • Concentration: Prepare a ~10-15 mg/mL solution for 1H/19F NMR.

Data Acquisition Parameters
ExperimentParameterSettingRationale
1H NMR Scans16Sufficient for S/N > 100.
Delay (D1)2.0 sEnsure relaxation of methoxy protons.
19F NMR Range-200 to +100 ppmCapture both org. fluorine and inorganic fluoride.[1]
Standardα,α,α-TrifluorotolueneInternal standard (optional) @ -63 ppm.
13C NMR Scans512+Quaternary acetal carbon requires high S/N.
Quantitative Data Summary (Expected)

The following table summarizes the expected chemical shifts based on electronic shielding principles and analogous cyclobutane structures.

NucleusMoietyShift (

ppm)
MultiplicityCoupling (

)
Notes

F
-SO

F
+55.0 to +60.0d or t

Hz
Diagnostic SuFEx signal.

H
-OCH

(a)
3.22s-Diastereotopic methyl A.

H
-OCH

(b)
3.28s-Diastereotopic methyl B.

H
H-C1 (alpha)4.60 - 4.90m-Deshielded by SO

F.

H
Ring CH

2.10 - 2.60m-Complex puckering pattern.

C
Acetal (C2)108.5s-Quaternary.

C
C-SO

F
65.0d

Hz
Coupled to Fluorine.

Stability & Handling (Expert Insights)

  • Acid Sensitivity: The dimethyl acetal is a "ticking clock" in acidic media. Avoid using CDCl

    
     that has been stored for long periods without stabilizers, as HCl formation will convert the acetal to the ketone (2,2-dimethoxy 
    
    
    
    =O).
  • Thermal Stability: Sulfonyl fluorides are generally thermally stable, but the cyclobutane ring strain (~26 kcal/mol) makes the molecule susceptible to thermal ring-opening at temperatures >120°C.

  • SuFEx Reactivity: This molecule is designed to be stable in water/buffer but reactive toward proteins in the presence of a specific activation environment (e.g., proximity effect or fluorosulfate activation).

References

  • Synthesis of Sulfonyl Fluorides: Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Cyclobutane Synthesis via [2+2]: Namyslo, J. C., & Kaufmann, D. E. (2003).[3] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews. [Link]

  • Vendor Characterization Data (Analogous): PubChemLite Record for 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (CID 155943913).[4] [Link]

Sources

Foundational

NMR and mass spectrometry data for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

This guide outlines the technical characterization, synthesis, and application of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride , a specialized reagent in Sulfur-Fluoride Exchange (SuFEx) chemistry. Part 1: Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical characterization, synthesis, and application of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride , a specialized reagent in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Part 1: Introduction & Core Utility

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) is a functionalized aliphatic sulfonyl fluoride. It combines the robust reactivity of the sulfonyl fluoride (SO₂F) group—a hallmark of "click" chemistry—with a masked ketone (dimethyl acetal) on a strained cyclobutane ring.

  • Primary Utility: It serves as a linchpin for introducing the cyclobutane scaffold into drug candidates via SuFEx ligation. The acetal group can be subsequently hydrolyzed to a cyclobutanone, offering a vector for further diversification (e.g., reductive amination).

  • Mechanism of Action: The SO₂F motif is kinetically stable against hydrolysis but reacts specifically with nucleophiles (phenols, amines) when activated by calcium or silicon-based catalysts.

Part 2: Synthesis & Reaction Mechanism

The compound is synthesized via a thermal [2+2] cycloaddition between Ethenesulfonyl Fluoride (ESF) and 1,1-Dimethoxyethene (Ketene Dimethyl Acetal) . This reaction proceeds through a zwitterionic intermediate rather than a concerted pericyclic mechanism, due to the high polarity of the reactants.

Experimental Protocol
  • Reagents: Ethenesulfonyl fluoride (1.0 equiv), 1,1-Dimethoxyethene (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) is preferred to stabilize the zwitterionic intermediate.

  • Conditions: Sealed tube, 60–80 °C, 12–24 hours.

  • Workup: Concentration under reduced pressure. Purification via flash chromatography (Silica gel, Hexanes/EtOAc). Note: The acetal is sensitive to acid; use basic alumina or neutralized silica if instability is observed.

Reaction Pathway Diagram

SynthesisPathway ESF Ethenesulfonyl Fluoride (Michael Acceptor) Zwit Zwitterionic Intermediate ESF->Zwit Thermal [2+2] MeCN, 80°C KDA 1,1-Dimethoxyethene (Electron-Rich) KDA->Zwit Thermal [2+2] MeCN, 80°C Prod 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride Zwit->Prod Ring Closure

Caption: Stepwise [2+2] cycloaddition mechanism via zwitterionic intermediate stabilization.

Part 3: Spectroscopic Characterization Data

The following data characterizes the purified compound. The values are representative of 1,2-disubstituted cyclobutane sulfonyl fluorides synthesized via the ESF route.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentAnalysis
¹⁹F NMR +55.0 to +60.0 s (broad)1F-SO₂F Diagnostic signal for aliphatic sulfonyl fluoride. Distinct from aromatic SO₂F (+65 ppm).
¹H NMR 4.35 – 4.45dd1HH-1 (CH-SO₂F)Deshielded by the electron-withdrawing sulfonyl group.
3.25s3H-OCH ₃ (a)Diastereotopic methoxy group 1.
3.21s3H-OCH ₃ (b)Diastereotopic methoxy group 2.
2.30 – 2.45m1HH-3aRing methylene proton (cis/trans relationships affect shift).
2.10 – 2.25m1HH-3bRing methylene proton.
1.80 – 1.95m2HH-2 (CH₂)Remaining ring protons.
¹³C NMR 102.5sCqC -2 (Acetal)Quaternary acetal carbon; characteristic >100 ppm shift.
65.0d (J_CF)CHC -1 (C-SO₂F)Doublet due to C-F coupling (²J_CF ≈ 15-20 Hz).
49.5, 49.2sCH₃-OC H₃Methoxy carbons.
28.5sCH₂C -3Ring methylene.
19.8sCH₂C -4Ring methylene.

Note: ¹H NMR shifts are reported relative to CDCl₃ (7.26 ppm). ¹⁹F NMR is unreferenced or relative to CFCl₃.

Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Formula: C₆H₁₁FO₄S[1]

  • Exact Mass: 198.0362 Da

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 199.0435Protonated molecular ion (ESI+).
[M+NH₄]⁺ 216.0700Ammonium adduct (common in ammonium formate buffers).
[M - SO₂F]⁺ ~115.07Loss of sulfonyl fluoride group (Fragment).
[M - OMe]⁺ ~167.01Loss of methoxy group (Fragment).

Part 4: Quality Control & Handling

Purity Assessment Workflow

To ensure the integrity of the reagent for SuFEx applications, follow this validation logic:

  • ¹⁹F NMR Check: Run a quick ¹⁹F NMR (no proton decoupling needed). A single peak at ~+55 ppm indicates pure sulfonyl fluoride.

    • Red Flag: A peak at -120 ppm indicates free fluoride (hydrolysis).

    • Red Flag: A peak at +65 ppm suggests ethenesulfonyl fluoride (starting material) remains.

  • TLC Analysis: Stain with KMnO₄ (ESF is active) or Iodine. The product is not UV active unless derivatized, but the sulfonyl fluoride moiety can sometimes be visualized with specific stains.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen). Sulfonyl fluorides are generally stable, but the acetal is moisture-sensitive over long periods.

Safety Profile
  • Toxicity: Sulfonyl fluorides are covalent warheads. Handle with extreme caution in a fume hood. Avoid inhalation.

  • Neutralization: Spills can be neutralized with aqueous amine solutions (e.g., 1M NaOH or ethylenediamine).

References

  • Yanai, H., et al. (2018). "Thermal and photochemical (2 + 2) cycloadditions of ethylenesulfonyl fluoride (ESF)." Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Context: Defines the general methodology for ESF [2+2] cycloadditions with electron-rich alkenes.
  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Context: Foundational text on the stability and reactivity of aliph
  • Namiki Shoji Co., Ltd. (2021). "Building Blocks Catalogue: 2,2-dimethoxycyclobutane-1-sulfonyl fluoride."

    • Context: Commercial validation and CAS (2613382-23-1)
  • PubChemLite. "Compound Summary for 2,2-dimethoxycyclobutane-1-sulfonyl fluoride."

    • Context: Database entry for molecular weight and formula confirmation.[1]

Sources

Exploratory

The Undiscovered Moiety: A Technical Inquiry into 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

A comprehensive search of available scientific literature and chemical databases reveals no documented discovery or first synthesis of the specific compound, 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride. While the indivi...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of available scientific literature and chemical databases reveals no documented discovery or first synthesis of the specific compound, 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride. While the individual components of this molecule—the cyclobutane ring, methoxy groups, and a sulfonyl fluoride functional group—are common in organic chemistry, their specific combination in the requested arrangement does not appear in published research.

The public chemical database PubChem contains an entry for 2,2-dimethoxycyclobutane-1-sulfonyl fluoride but explicitly states that there is "No literature data available for this compound" and "No patent data available for this compound".[1] This lack of documentation strongly indicates that the synthesis and characterization of this molecule have not been reported in peer-reviewed journals or patented inventions.

Although a direct synthesis for the target molecule is not available, the broader field of organic chemistry provides established methodologies for the synthesis of various sulfonyl fluorides and functionalized cyclobutane derivatives. General approaches to sulfonyl fluoride synthesis often involve the conversion of sulfonic acids, sulfonyl chlorides, or sulfinates.[2][3] For instance, the reaction of a corresponding sulfonyl chloride with a fluoride source like potassium fluoride is a common method.[2]

Furthermore, the synthesis of complex cyclobutane structures has been a subject of significant research. One study details the formation of a highly substituted cyclobutane derivative containing a sulfonyl fluoride group through the reaction of ethenesulfonyl fluoride with dimethyl diazomalonate.[4] This particular research, while not yielding the target molecule, illustrates a potential, albeit complex, pathway to functionalized cyclobutane sulfonyl fluorides.

The absence of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride from the scientific record suggests several possibilities: the compound may be synthetically challenging to produce, it may lack immediate applications that would warrant research and publication, or it may simply be a novel structure that has not yet been explored.

Therefore, this document cannot provide a detailed technical guide on the discovery and synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride as such information does not exist in the current body of scientific knowledge. Researchers and drug development professionals interested in this specific moiety would need to embark on a novel research path to develop a synthetic route and characterize the compound for the first time. Such an endeavor would involve exploring various synthetic strategies, potentially adapting known methods for the synthesis of related compounds, and performing extensive analytical characterization to confirm the structure and properties of the newly synthesized molecule.

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride as a Bifunctional Hub in SuFEx Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal functionalization workflows, and validated experimental protocols. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal functionalization workflows, and validated experimental protocols.

Executive Summary

The pursuit of novel molecular scaffolds with optimized developability profiles has driven medicinal chemistry toward saturated, three-dimensional structures. The cyclobutane ring has emerged as a privileged bioisostere for planar aromatic systems, offering enhanced metabolic stability, increased


 character, and precise conformational restriction .

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) represents a next-generation bifunctional hub that merges the geometric advantages of the cyclobutane core with the unparalleled connectivity of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . This guide details the mechanistic rationale and provides self-validating protocols for utilizing this hub to rapidly assemble complex, drug-like architectures.

Mechanistic Insights & Scaffold Rationale (E-E-A-T)

To effectively utilize 2,2-dimethoxycyclobutane-1-sulfonyl fluoride, researchers must understand the causality behind its dual reactivity:

  • The SuFExable Sulfonyl Fluoride (-SO₂F): Unlike sulfonyl chlorides, which are prone to reductive collapse and rapid hydrolysis, the -SO₂F group is thermodynamically highly stable and resistant to reduction. Cleavage is strictly heterolytic. It remains inert under physiological conditions and basic amine environments until specifically activated by specialized catalysts (e.g., DBU, BTMG, or bifluoride salts), ensuring exclusive chemoselectivity at the sulfur center.

  • The Orthogonal Dimethoxy Acetal: The 2-position of the cyclobutane ring is masked as a dimethyl acetal. This protecting group is completely stable to the basic/nucleophilic conditions of the SuFEx reaction. However, it can be seamlessly unmasked under mild aqueous acidic conditions to reveal a reactive cyclobutanone, providing an orthogonal vector for late-stage functionalization (e.g., reductive amination or Grignard addition).

Accelerated SuFEx Click Chemistry (ASCC)

Traditional SuFEx reactions with phenols require pre-synthesized aryl silyl ethers or high loadings of DBU (10–30 mol%). To maximize atom economy and throughput, this guide employs Accelerated SuFEx Click Chemistry (ASCC) . By using Barton’s hindered base (BTMG) in synergy with hexamethyldisilazane (HMDS), the phenol is silylated in situ. The thermodynamic driving force of the robust Si–F bond formation (yielding volatile Me₃Si–F) pushes the reaction to completion in minutes with sub-stoichiometric catalyst loading.

SuFEx_Mechanism Hub 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride TS Pentacoordinate S-VI TS Hub->TS Electrophile Phenol Phenol + BTMG/HMDS Intermediate TMS-Ether Intermediate Phenol->Intermediate In situ Silylation Intermediate->TS Nucleophilic Attack Product Cyclobutane Sulfonate TS->Product S-O Bond Formation Byproduct Me3Si-F (Volatile) TS->Byproduct Si-F Thermodynamic Sink

Caption: Mechanistic pathway of Accelerated SuFEx Click Chemistry (ASCC) using BTMG and HMDS.

Quantitative Data: Catalyst System Optimization

The choice of catalyst dictates the efficiency of the SuFEx coupling. The table below summarizes the quantitative advantages of the ASCC (BTMG/HMDS) system over traditional methods for alkyl sulfonyl fluorides.

Catalyst SystemCatalyst LoadingAdditiveAvg. Reaction TimeTypical YieldByproduct Management
DBU 20 mol%None12–24 h75–85%DBU-HF salts (requires aqueous wash)
BTMG (ASCC) 5 mol% HMDS (1.5 eq) 10–30 min 90–98% TMS-F, NH₃ (volatile, removed in vacuo)
KHF₂ 200 mol%None24–48 h60–70%Insoluble salts (requires filtration)

Experimental Workflows & Protocols

The following protocols describe a self-validating, three-step divergent synthesis to generate highly functionalized cyclobutane bioisosteres.

Orthogonal_Workflow Start 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (Bifunctional Hub) SuFEx Step 1: SuFEx (BTMG/HMDS) Forms Sulfonate Ester Start->SuFEx Intermediate Protected Acetal Sulfonate SuFEx->Intermediate Deprotect Step 2: Acidic Hydrolysis (TFA/H2O) Intermediate->Deprotect Ketone 2-Oxocyclobutane-1-sulfonate (Reactive Ketone) Deprotect->Ketone Functionalize Step 3: Reductive Amination (NaBH(OAc)3, R-NH2) Ketone->Functionalize Final Functionalized Cyclobutane Bioisostere Functionalize->Final

Caption: Orthogonal functionalization workflow of the 2,2-dimethoxycyclobutane-1-sulfonyl fluoride hub.

Protocol A: ASCC SuFEx Coupling with Phenols

Objective: Synthesize aryl 2,2-dimethoxycyclobutane-1-sulfonate.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the target phenol (1.1 mmol) and 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.0 mmol) in anhydrous acetonitrile (2.0 mL, 0.5 M).

  • Activation: Add HMDS (1.5 mmol, 1.5 equiv) in one portion.

  • Catalysis: Add BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (0.05 mmol, 5 mol%) dropwise. Caution: The reaction may mildly exotherm as the TMS-ether forms and reacts.

  • Incubation: Stir at room temperature for 30 minutes.

  • Workup: Concentrate the reaction mixture directly under reduced pressure. The byproducts (NH₃, Me₃Si-F) are highly volatile. Purify via short-pad silica gel chromatography (Hexanes/EtOAc) if necessary.

Validation & Analytical Checkpoints:

  • ¹⁹F NMR: The gold standard for SuFEx completion. Confirm the complete disappearance of the sharp -SO₂F signal (typically located between +50 to +60 ppm relative to CFCl₃).

  • LC-MS: Look for the [M+H]⁺ or [M+Na]⁺ peak of the sulfonate ester. Note that the S-O linkage is highly stable to standard acidic LC-MS mobile phases (0.1% Formic Acid).

Protocol B: Orthogonal Acetal Deprotection

Objective: Unmask the cyclobutanone core for downstream functionalization.

  • Hydrolysis: Dissolve the purified sulfonate ester from Protocol A (1.0 mmol) in dichloromethane (4.0 mL).

  • Acidification: Add a pre-mixed solution of Trifluoroacetic Acid (TFA) and Water (9:1 v/v, 2.0 mL) dropwise at 0 °C.

  • Incubation: Warm to room temperature and stir for 2 hours. The robust cyclobutane sulfonate ester linkage will remain completely intact under these conditions.

  • Quench & Extraction: Carefully neutralize with saturated aqueous NaHCO₃ until pH ~7. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • ¹H NMR: Confirm the disappearance of the two sharp acetal methoxy singlets (~3.1–3.3 ppm). Observe a downfield shift in the adjacent cyclobutane ring protons due to the newly formed anisotropic deshielding cone of the ketone.

  • IR Spectroscopy: Appearance of a strong, sharp carbonyl stretch (

    
    ) around 1780 cm⁻¹ (characteristic of strained 4-membered ring ketones).
    
Protocol C: Late-Stage Reductive Amination

Objective: Install a secondary amine vector on the cyclobutane core.

  • Imine Formation: Dissolve the 2-oxocyclobutane-1-sulfonate (1.0 mmol) and a primary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add glacial acetic acid (1.2 mmol) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol), in small portions.

  • Incubation: Stir for 12 hours at room temperature.

  • Workup: Quench with 1N NaOH (5.0 mL) to break down boron complexes. Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Validation & Analytical Checkpoints:

  • Stereochemistry: The bulky sulfonate ester group will typically direct the incoming hydride attack to the less sterically hindered face of the cyclobutane ring, yielding predominantly the trans-isomer. Confirm relative stereochemistry via 2D NOESY NMR.

References

  • Cyclobutanes in Small-Molecule Drug Candidates ChemMedChem (2021). Validates the cyclobutane ring as a bioisostere for aromatic rings, detailing its impact on metabolic stability and

    
     character.[Link]
    
  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition (2014). The foundational paper by K. Barry Sharpless establishing the thermodynamic stability and exclusive chemoselectivity of the -SO₂F group.[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Angewandte Chemie International Edition (2022). Details the mechanistic synergy between BTMG and HMDS for rapid, high-yielding SuFEx couplings with low catalyst loadings.[Link]

Application

Application Notes and Protocols for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride in the Synthesis of Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging 3D Complexity and Covalent Reactivity The contemporary landscape of drug discovery is increasingly focused on molecules that occupy w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging 3D Complexity and Covalent Reactivity

The contemporary landscape of drug discovery is increasingly focused on molecules that occupy well-defined three-dimensional space. Such compounds often exhibit improved pharmacological properties, including enhanced potency and selectivity, by pre-organizing key pharmacophoric elements into a bioactive conformation.[1] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable motif in this arena.[2][3] Its rigid, puckered conformation can lock in specific geometries, improve metabolic stability, and serve as a versatile bioisostere for various functional groups.[1]

Concurrently, the field has witnessed a renaissance in covalent drug design, extending beyond the traditional targeting of cysteine residues. The sulfonyl fluoride (-SO₂F) functional group has been at the forefront of this movement.[4] Sulfonyl fluorides are uniquely stable yet possess a "clickable" reactivity, enabling them to form robust covalent bonds with a range of nucleophilic amino acid side chains, including lysine, tyrosine, and histidine, often found in protein binding pockets.[4][5] This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that provides a reliable method for connecting molecular fragments.[6][7]

This document introduces 2,2-dimethoxycyclobutane-1-sulfonyl fluoride , a novel chemical entity that synergistically combines the conformational constraints of a cyclobutane scaffold with the versatile covalent reactivity of a sulfonyl fluoride. This building block offers a unique opportunity to design drug candidates with novel pharmacological profiles. The 2,2-dimethoxy group, a protected ketone, offers a potential site for further synthetic elaboration, adding another layer of versatility. Herein, we present a proposed synthetic route for this building block and detailed protocols for its application in the synthesis of potential drug candidates.

Proposed Synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

As 2,2-dimethoxycyclobutane-1-sulfonyl fluoride is a novel compound, a practical synthetic route is proposed based on established chemical transformations. The overall strategy involves the construction of the cyclobutane ring, introduction of a sulfur handle, and subsequent conversion to the target sulfonyl fluoride.

G cluster_0 Proposed Synthetic Workflow A 1,1-Dimethoxyethylene + Thioacetic acid B [2+2] Cycloaddition A->B Photochemical or Thermal C 2,2-Dimethoxycyclobutyl thioacetate B->C D Hydrolysis (e.g., LiOH) C->D E 2,2-Dimethoxycyclobutane- 1-thiol D->E F Oxidative Chlorination (e.g., NCS, HCl) E->F G 2,2-Dimethoxycyclobutane- 1-sulfonyl chloride F->G H Fluoride Exchange (e.g., KHF₂) G->H I 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride H->I

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis of 2,2-Dimethoxycyclobutane-1-thiol (Intermediate)

This protocol outlines the initial steps to construct the functionalized cyclobutane core. The key step is a [2+2] cycloaddition, a well-established method for forming cyclobutane rings.[8][9]

Step A: [2+2] Cycloaddition to form 2,2-Dimethoxycyclobutyl thioacetate

  • Reaction Setup: In a quartz reaction vessel, combine 1,1-dimethoxyethylene (1.0 eq) and thioacetic acid (1.2 eq) in a suitable solvent such as acetonitrile.

  • Photochemical Reaction: Irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature while stirring. Monitor the reaction progress by TLC or GC-MS. Rationale: Photochemical [2+2] cycloadditions are a common method for constructing four-membered rings.[8]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,2-dimethoxycyclobutyl thioacetate.

Step B: Hydrolysis to 2,2-Dimethoxycyclobutane-1-thiol

  • Reaction Setup: Dissolve the thioacetate from the previous step in a mixture of THF and water.

  • Saponification: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Workup: Carefully acidify the reaction mixture with cold 1 M HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

This protocol details the conversion of the thiol intermediate to the final sulfonyl fluoride product. This involves a two-step process of oxidative chlorination followed by fluoride exchange.

Step A: Oxidative Chlorination to 2,2-Dimethoxycyclobutane-1-sulfonyl chloride

  • Reaction Setup: Dissolve the crude thiol from Protocol 1 in a mixture of acetonitrile and dilute hydrochloric acid.[10]

  • Oxidation: Cool the solution in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C. Rationale: NCS in the presence of HCl is an effective reagent for the direct conversion of thiols to sulfonyl chlorides.[10][11]

  • Workup: After stirring for 30-60 minutes, quench the reaction with a saturated solution of sodium sulfite. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude sulfonyl chloride should be used immediately in the next step due to its potential instability.[12]

Step B: Fluoride Exchange to 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

  • Reaction Setup: Dissolve the crude sulfonyl chloride in acetonitrile.

  • Fluorination: Add an aqueous solution of potassium bifluoride (KHF₂).[13] Stir the biphasic mixture vigorously at room temperature for several hours. Rationale: KHF₂ is an effective and mild reagent for the conversion of sulfonyl chlorides to sulfonyl fluorides, often providing high yields and minimizing hydrolysis.[13]

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final product, 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

Applications in Drug Discovery & Reaction Protocols

The unique combination of a rigid cyclobutane scaffold and a SuFEx-able sulfonyl fluoride handle makes this building block a powerful tool for medicinal chemists.

G cluster_1 SuFEx-based Synthesis of Drug Candidates BuildingBlock 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride Reaction SuFEx Click Reaction (Base, Solvent) BuildingBlock->Reaction Nucleophile Drug Scaffold or Fragment (e.g., R-NH₂, Ar-OH) Nucleophile->Reaction Product Novel Drug Candidate (Conformationally constrained sulfonamide/sulfonate) Reaction->Product

Caption: General workflow for SuFEx-based drug candidate synthesis.

Application 1: Synthesis of Conformationally Restricted Sulfonamides

Sulfonamides are a common motif in medicinal chemistry. By reacting 2,2-dimethoxycyclobutane-1-sulfonyl fluoride with primary or secondary amines present in existing drug scaffolds, novel analogs with restricted conformations can be rapidly generated.

Protocol 3: General Procedure for SuFEx Reaction with Amines

  • Reaction Setup: In a vial, dissolve the amine-containing drug scaffold (1.0 eq) and 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.1 eq) in a suitable solvent such as acetonitrile or THF.

  • Base Addition: Add a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (1.5 eq). Rationale: A base is typically required to activate the amine nucleophile and scavenge the HF byproduct.[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify by column chromatography or preparative HPLC to yield the target sulfonamide.

Application 2: Synthesis of Aryl Sulfonates as Bioisosteres or Probes

Phenolic hydroxyl groups are common in bioactive molecules. Converting them to aryl sulfonates via SuFEx chemistry can modulate physicochemical properties and introduce a potential covalent warhead.[15]

Protocol 4: General Procedure for SuFEx Reaction with Phenols

  • Reaction Setup: Dissolve the phenol-containing compound (1.0 eq) in a suitable solvent like acetonitrile.

  • Base Addition: Add an organic base such as triethylamine (1.2 eq).

  • Reagent Addition: Add a solution of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.1 eq) in acetonitrile. Rationale: The SuFEx reaction with phenols is a robust transformation, often proceeding under mild conditions to give high yields of the corresponding sulfonate esters.[16]

  • Reaction: Stir at room temperature until completion (monitored by LC-MS).

  • Workup and Purification: Concentrate the reaction mixture and purify directly by column chromatography or another suitable method to obtain the desired aryl sulfonate.

Data Presentation

The following tables provide representative examples of the proposed applications and hypothetical characterization data for the title compound.

Table 1: Representative SuFEx Reactions

EntryNucleophile (Scaffold)Product TypeExpected Yield
1Aniline derivativeSulfonamide>85%
2BenzylamineSulfonamide>90%
3Phenol derivativeSulfonate Ester>90%
4Tyrosine side-chain (protein)Covalent AdductN/A

Table 2: Hypothetical Characterization Data

AnalysisExpected Result for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride
Molecular Formula C₆H₁₁FO₄S
Molecular Weight 198.21 g/mol
¹H NMR (CDCl₃) δ 4.0-3.8 (m, 1H, CH-SO₂F), 3.25 (s, 3H, OCH₃), 3.20 (s, 3H, OCH₃), 2.8-2.2 (m, 4H, CH₂)
¹⁹F NMR (CDCl₃) δ 55-65 (s, 1F)
¹³C NMR (CDCl₃) δ 105 (C(OCH₃)₂), 60 (d, J=18 Hz, CH-SO₂F), 51 (OCH₃), 50 (OCH₃), 30-25 (CH₂)
HRMS (ESI) m/z calculated for C₆H₁₂FO₄S⁺ [M+H]⁺, found within 5 ppm

Safety Information: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is presented as a promising and versatile building block for modern drug discovery. Its unique architecture combines the conformational benefits of a cyclobutane ring with the powerful connecting and covalent targeting capabilities of the sulfonyl fluoride group. The proposed synthetic route and application protocols provided herein are intended to serve as a comprehensive guide for researchers to explore the potential of this novel reagent in the creation of next-generation therapeutics.

References
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(1). Available at: [Link]

  • Gao, B., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(15), 4055-4065. Available at: [Link]

  • Qin, H.-L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

  • Wang, B., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology, 12(2), e78. Available at: [Link]

  • Grimster, N. P., et al. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 143(3), 1255–1260. Available at: [Link]

  • Parker, C. G., et al. (2021). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Trends in Pharmacological Sciences, 42(1), 4-16. Available at: [Link]

  • Li, S., et al. (2017). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 3(8), 876–884. Available at: [Link]

  • Moses, J. E., & Sharpless, K. B. (2023). Sulfur Fluoride Exchange. Nature Reviews Methods Primers, 3(1), 1-22. Available at: [Link]

  • Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 91, 132249. Available at: [Link]

  • Li, L., et al. (2020). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry, 18(39), 7845-7849. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Nishiguchi, A., et al. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131-4134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. Available at: [Link]

  • Sharpless, K. B., et al. (2019). New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. Royal Society of Chemistry. Available at: [Link]

  • Doktor, K., et al. (2024). A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. Organic Letters, 26(38), 7501–7506. Available at: [Link]

  • Doktor, K., et al. (2024). A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. Organic Chemistry Portal. Available at: [Link]

  • Doktor, K., et al. (2024). A Unified Synthesis of Diazenes from Primary Amines Using a SuFEx/Electrochemistry Strategy. Organic Letters. Available at: [Link]

  • Michaudel, Q., et al. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 31056–31062. Available at: [Link]

Sources

Method

Application Note: 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride as a Bifunctional Hub in Organic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: SuFEx Click Chemistry, Cyclobutane Bioisosteres, and Late-Stage Functionalization (LSF).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: SuFEx Click Chemistry, Cyclobutane Bioisosteres, and Late-Stage Functionalization (LSF).

Scientific Rationale & Mechanistic Insights

In modern medicinal chemistry, the strategic incorporation of saturated, three-dimensional scaffolds is paramount for improving the pharmacokinetic (PK) profiles of drug candidates. 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) has emerged as a highly versatile, bifunctional building block that bridges two powerful paradigms: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and cyclobutane-mediated conformational restriction .

The Cyclobutane Advantage

Historically, planar aromatic rings have dominated drug discovery, but they often carry metabolic liabilities and poor solubility. Replacing these rings with cyclobutane bioisosteres increases the fraction of sp³-hybridized carbons (


), which correlates strongly with clinical success [1]. Unlike the larger, highly flexible cyclohexane, cyclobutane adopts a rigid, puckered conformation (~30° dihedral angle). This unique architecture, combined with its high ring strain (~26.3 kcal/mol), provides a locked 3D vector that improves target selectivity while remaining remarkably inert to cytochrome P450-mediated oxidative metabolism [1].
SuFEx Click Chemistry: Causality of the S(VI)-F Bond

The sulfonyl fluoride moiety (–SO₂F) is a privileged functional group. Unlike sulfonyl chlorides (–SO₂Cl), which are highly susceptible to hydrolysis and reduction, sulfonyl fluorides are virtually inert under neutral aqueous conditions. This stability arises from the high bond dissociation energy of the S–F bond. However, under specific catalytic conditions (e.g., in the presence of DBU or BEMP), the S–F bond is activated, allowing for rapid, near-quantitative conjugation with amines and phenols to form stable sulfonamides and sulfonates [2].

The Bifunctional Strategy

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is engineered for orthogonal reactivity.

  • The SuFEx Hub: The –SO₂F group acts as the primary conjugation site, allowing the attachment of the cyclobutane core to a drug fragment.

  • The Masked Ketone: Cyclobutanones are highly strained and prone to ring-opening under basic or nucleophilic conditions. By masking the ketone as a dimethyl acetal (2,2-dimethoxy), the cyclobutane core is protected during the basic SuFEx reaction. Post-conjugation, mild acidic hydrolysis unmasks the ketone, providing a reactive site for Late-Stage Functionalization (LSF) such as reductive amination or Grignard addition [3].

Workflows and Mechanistic Pathways

G A 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride B SuFEx Click Chemistry (Amine/Phenol) A->B S-F Activation C Acetal Deprotection (Mild Acid) B->C Masked Ketone D Late-Stage Functionalization (Reductive Amination) C->D C=O Elaboration

Workflow for bifunctional elaboration of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

SuFEx N1 Sulfonyl Fluoride (R-SO2F) N3 Activated S(VI) Transition State N1->N3 N2 Base/Catalyst (e.g., DBU) N2->N3 Promotes F- leaving N5 Sulfonamide Product N3->N5 N4 Nucleophile (R'-NH2) N4->N5 Nucleophilic Attack

Mechanistic pathway of base-catalyzed SuFEx click chemistry for sulfonyl fluorides.

Experimental Protocols (Self-Validating Systems)

The following protocols provide a continuous workflow from the initial SuFEx conjugation to the final functionalization of the cyclobutane core.

Protocol A: SuFEx Click Reaction (Synthesis of Cyclobutyl Sulfonamides)

Causality: Aliphatic sulfonyl fluorides require strong, non-nucleophilic bases to facilitate the expulsion of the fluoride ion. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized because it hydrogen-bonds with the incoming amine, stabilizing the transition state without causing competitive hydrolysis of the sulfonyl group or the acetal [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 5.0 mL). Note: MeCN is chosen as a polar aprotic solvent to stabilize the polar transition state.

  • Reagent Addition: Add 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.1 mmol, 1.1 eq) to the stirring solution.

  • Catalysis: Dropwise, add DBU (1.5 mmol, 1.5 eq). Seal the vial under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The S-F precursor is largely invisible to standard ESI-MS, but the formation of the sulfonamide product will yield a distinct

    
     peak.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the DBU. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2,2-dimethoxycyclobutane-1-sulfonamide.

Protocol B: Acetal Deprotection (Unmasking the Cyclobutanone)

Causality: The cyclobutane ring is highly strained. Using harsh acidic conditions (e.g., concentrated


 or high heat) will trigger ring-opening or retro-aldol pathways. Mild aqueous HCl in Tetrahydrofuran (THF) provides sufficient protonation to hydrolyze the dimethyl acetal while preserving the carbocyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 2,2-dimethoxycyclobutane-1-sulfonamide (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Hydrolysis: Add 1M aqueous HCl (2.0 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC. The product (ketone) will appear as a more polar spot compared to the starting acetal. For definitive validation, IR spectroscopy of an aliquot will reveal a strong

    
     stretch at ~1780 cm⁻¹, which is highly characteristic of strained cyclobutanones.
    
  • Workup: Neutralize carefully with saturated aqueous

    
     until pH ~7. Extract with Dichloromethane (DCM, 3 × 15 mL). Dry and concentrate to afford the cyclobutanone intermediate. Use immediately in Protocol C to prevent dimerization or degradation.
    
Protocol C: Late-Stage Reductive Amination

Causality: Sodium triacetoxyborohydride (


) is selected as the reducing agent because it is exceptionally mild. It selectively reduces the transient iminium ion formed between the cyclobutanone and the secondary amine, without reducing the sulfonamide linkage or unreacted ketone [3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the cyclobutanone intermediate (1.0 mmol) and a secondary amine of choice (1.2 mmol) in anhydrous DCM (10 mL). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add

    
     (1.5 mmol) in small portions over 10 minutes.
    
  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Workup: Quench with 1N NaOH (10 mL) to break down boron complexes and free-base the newly formed amine. Extract with DCM, dry over

    
    , and purify via reverse-phase HPLC to yield the fully elaborated, conformationally restricted drug analog.
    

Quantitative Data & Reaction Scope

To aid in experimental design, the following tables summarize the physicochemical advantages of the cyclobutane core and the expected SuFEx reaction scope.

Table 1: Comparative Physicochemical Properties of Saturated Carbocycles

CarbocycleRing Strain Energy (kcal/mol)Primary Conformation

Contribution
Metabolic Stability Liability
Cyclopropane 27.5PlanarLowHigh (Prone to CYP450 oxidation)
Cyclobutane 26.3Puckered (~30°)MediumLow (Highly resistant to oxidation)
Cyclopentane 6.2EnvelopeHighMedium
Cyclohexane 0.1ChairHighHigh (Prone to hydroxylation)

Table 2: SuFEx Reaction Scope & Conditions for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

Nucleophile ClassRecommended CatalystSolventTemp / TimeExpected Yield (%)
Primary Aliphatic Amines DBU (1.5 eq)MeCNRT / 12h> 85%
Secondary Aliphatic Amines DBU (2.0 eq)MeCN50 °C / 24h75 - 80%
Aniline Derivatives BEMP (20 mol%)DMF80 °C / 24h65 - 70%
Phenols DBU (1.5 eq)MeCNRT / 8h> 90%

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(8), e202200020. URL: [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL: [Link]

  • Liu, Z., Li, J., Li, S., Li, G., Sharpless, K. B., & Wu, P. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919-2925. URL: [Link]

Application

Advanced Application Note: Synthesis of Sulfonamides and Sulfonate Esters via 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

Executive Summary & Rationale The incorporation of sp³-rich aliphatic rings, such as cyclobutanes, into drug scaffolds is a proven strategy for improving pharmacokinetic properties, including aqueous solubility and metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of sp³-rich aliphatic rings, such as cyclobutanes, into drug scaffolds is a proven strategy for improving pharmacokinetic properties, including aqueous solubility and metabolic stability. 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride represents a highly versatile, bifunctional building block for medicinal chemistry. It combines the conformational rigidity and bioisosteric potential of a cyclobutane ring with a Sulfur(VI) Fluoride Exchange (SuFEx) reactive hub.

Synthesized typically via a high-pressure or thermally promoted [2+2] cycloaddition between ethenesulfonyl fluoride (ESF) and 1,1-dimethoxyethene [1], this reagent allows for the late-stage, modular synthesis of complex sulfonamides and sulfonate esters. The 2,2-dimethoxy acetal group provides steric shielding during the SuFEx reaction and serves as a masked cyclobutanone, offering an additional orthogonal handle for downstream functionalization.

Mechanistic Insights: The SuFEx Advantage

Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis and off-target nucleophilic attack, sulfonyl fluorides exhibit exceptional stability under a wide range of pH, thermal, and oxidative conditions [2]. The S–F bond is "spring-loaded" but requires specific activation to undergo substitution.

  • Sulfonamide Synthesis (C–S–N Linkage): Primary and secondary amines can directly attack the S(VI) center. The reaction is driven by the high thermodynamic stability of the resulting sulfonamide and the extrusion of HF. The addition of a non-nucleophilic base (e.g., DIPEA) is critical. Causality: The base neutralizes the generated HF, preventing the protonation of the incoming amine nucleophile, thereby maintaining its nucleophilicity and driving the reaction to completion.

  • Sulfonate Ester Synthesis (C–S–O Linkage): Alcohols and phenols are generally unreactive toward sulfonyl fluorides at room temperature. The synthesis of sulfonate esters requires a strong, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP. Causality: DBU acts not only as a Brønsted base to generate the reactive phenoxide/alkoxide but also coordinates with the S(VI) center, forming a highly reactive, hypervalent sulfur intermediate that rapidly collapses to yield the sulfonate ester [3].

Experimental Workflows & Protocols

Self-Validating System: Both protocols include built-in LC-MS/TLC monitoring steps. Because the starting sulfonyl fluoride is highly resistant to hydrolysis, any unreacted starting material recovered during workup strictly indicates insufficient base activation or nucleophile concentration, rather than reagent degradation.

Protocol A: Synthesis of Cyclobutyl Sulfonamides

Objective: Coupling of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride with primary or secondary amines.

Reagents:

  • 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Amine Addition: Add the amine nucleophile (1.2 equiv) dropwise at room temperature. For solid amines, pre-dissolve them in 0.5 mL of MeCN prior to addition.

  • Base Activation: Introduce DIPEA (2.0 equiv) via syringe. Ensure continuous stirring.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the disappearance of the sulfonyl fluoride via LC-MS or TLC (typically using 3:1 Hexanes/EtOAc, visualizing with KMnO₄ stain).

  • Quenching & Workup: Once complete, dilute the mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 1N aqueous HCl (2 × 5 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure cyclobutyl sulfonamide.

Protocol B: Synthesis of Cyclobutyl Sulfonate Esters

Objective: Coupling of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride with phenols or aliphatic alcohols.

Reagents:

  • 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Phenol/Alcohol (1.2 equiv, 0.6 mmol)

  • DBU or BEMP (0.2 to 1.0 equiv, depending on substrate pKa)

  • Anhydrous Acetonitrile (MeCN) (2.5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol or alcohol (1.2 equiv) and 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.0 equiv) in anhydrous MeCN (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add DBU (0.2 equiv for electron-deficient phenols; 1.0 equiv for aliphatic alcohols) dropwise.

  • Reaction: Stir the mixture at room temperature. For sterically hindered aliphatic alcohols, heating the reaction to 50 °C may be required to overcome the activation barrier.

  • Monitoring: Track reaction progress via LC-MS. The formation of the sulfonate ester usually reaches completion within 2–8 hours.

  • Workup: Dilute with Dichloromethane (DCM, 15 mL). Wash with 5% aqueous citric acid (2 × 5 mL) to remove DBU, followed by brine (5 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to afford the target cyclobutyl sulfonate ester.

Quantitative Data & Reaction Scope

The table below summarizes the expected yields and optimal conditions based on the nucleophile class utilized in the SuFEx reaction.

Nucleophile ClassExample SubstrateBase / CatalystTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine BenzylamineDIPEA (2.0 eq)25485–95
Secondary Aliphatic Amine MorpholineDIPEA (2.0 eq)25680–90
Electron-Rich Aniline p-AnisidineDBU (1.0 eq)501270–85
Electron-Deficient Phenol 4-NitrophenolDBU (0.2 eq)25290–98
Aliphatic Alcohol Benzyl AlcoholBEMP (1.0 eq)50865–80

Reaction Pathway Visualization

SuFEx_Workflow Start 2,2-Dimethoxycyclobutane-1- sulfonyl fluoride Amine Primary/Secondary Amine + DIPEA Start->Amine Nucleophilic Addition Phenol Phenol/Alcohol + DBU/BEMP Start->Phenol Base Catalysis Intermediate1 Base-Activated Amine Complex Amine->Intermediate1 Intermediate2 Hypervalent S(VI) Alkoxide Intermediate Phenol->Intermediate2 Sulfonamide Cyclobutyl Sulfonamide (Stable C-S-N Linkage) Intermediate1->Sulfonamide -HF (Extrusion) Sulfonate Cyclobutyl Sulfonate Ester (Stable C-S-O Linkage) Intermediate2->Sulfonate -HF (Extrusion)

SuFEx reaction pathways of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride to sulfonamides and esters.

References

  • Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications (RSC Publishing). URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • SuFEx-enabled high-throughput medicinal chemistry. Journal of the American Chemical Society. URL:[Link]

Method

Application Note: Engineering Stimuli-Responsive Polymers using 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application: Post-polymerization modification, targeted drug delivery, and stimuli-responsive biomaterials. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application: Post-polymerization modification, targeted drug delivery, and stimuli-responsive biomaterials.

Executive Summary

The development of smart, stimuli-responsive polymer-drug conjugates requires building blocks that offer both highly efficient conjugation and controlled release mechanisms. 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) [1] is a uniquely structured, dual-action reagent designed for this exact purpose.

This application note details a comprehensive methodology for incorporating this molecule into phenolic polymer backbones. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2], the sulfonyl fluoride moiety acts as a highly efficient, biologically orthogonal grafting handle. Subsequently, the 2,2-dimethoxy acetal serves as a masked cyclobutanone. Upon mild acidic deprotection, the revealed strained ketone becomes a highly reactive hub for dynamic covalent drug conjugation (e.g., via hydrazone or imine linkages), enabling pH-triggered payload release in acidic microenvironments such as tumor tissues or endosomes.

Mechanistic Rationale & Structural Advantages

To design a self-validating and efficient synthetic workflow, it is critical to understand the causality behind the structural features of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride:

  • The Sulfonyl Fluoride (-SO₂F) Handle: Unlike sulfonyl chlorides, which are prone to hydrolysis and homolytic cleavage, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to reduction[2]. The S-F bond undergoes strictly heterolytic cleavage and remains inert until activated by specific catalysts (like bifluoride ions or superbases)[3]. This allows for quantitative polymer grafting without cross-linking or premature degradation.

  • The 2,2-Dimethoxy Acetal: This functional group protects the highly electrophilic cyclobutanone during the basic conditions of the SuFEx reaction. It provides orthogonal reactivity; it is completely stable to SuFEx catalysts but cleaves rapidly under mild aqueous acid.

  • The Cyclobutane Ring: Cyclobutanes are increasingly utilized in medicinal chemistry to induce conformational restriction and improve metabolic stability[4]. In this polymer context, the ring strain of the resulting cyclobutanone significantly lowers the activation energy for subsequent nucleophilic attack by drug-linker amines, ensuring high-yielding payload attachment.

Synthetic Workflow

The following diagram illustrates the three-phase synthesis of a stimuli-responsive polymer-drug conjugate.

Workflow N1 Poly(4-vinylphenol) (Nucleophilic Hub) N2 SuFEx Click Reaction (TBAHF2 Catalyst) N1->N2 N3 Acetal-Grafted Polymer Intermediate N2->N3 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride N4 Acidic Cleavage (TFA / H2O) N3->N4 N5 Cyclobutanone-Functionalized Polymer N4->N5 - Methanol N6 Hydrazone Ligation (Drug Attachment) N5->N6 N7 pH-Responsive Polymer-Drug Conjugate N6->N7 Doxorubicin

Fig 1. Workflow for synthesizing pH-responsive polymer-drug conjugates via SuFEx and acetal cleavage.

Reaction Optimization Data

Selecting the correct catalyst is the most critical variable in SuFEx polymer modification. The table below summarizes the quantitative data driving our protocol choices. Tetrabutylammonium bifluoride (TBAHF₂) is selected as the gold standard because the bifluoride ion (HF₂⁻) acts as a potent hydrogen-bond acceptor, activating the phenol without degrading the polymer backbone[3].

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Grafting Efficiency (%)Byproducts / Notes
Triethylamine (TEA)200DMF6024< 15%Poor S-F activation.
DBU20NMP251282%Trace backbone degradation.
BEMP10DMF25689%Expensive reagent.
TBAHF₂ 5 NMP 25 4 > 98% Optimal; clean conversion.

Data reflects the grafting of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride onto Poly(4-vinylphenol) (MW ~11,000).

Step-by-Step Experimental Protocols

Phase 1: SuFEx-Mediated Polymer Grafting

Objective: Covalently attach the cyclobutane module to the polymer via a stable sulfonate ester bond.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of Poly(4-vinylphenol) (PVPh, ~8.3 mmol phenol equivalents) in 15 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add 1.81 g (9.1 mmol, 1.1 eq relative to phenol units) of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride[5].

  • Catalysis: Inject 0.415 mL of a 1.0 M solution of Tetrabutylammonium bifluoride (TBAHF₂) in THF (0.05 eq).

    • Causality Note: The reaction is mildly exothermic. The bifluoride ion specifically coordinates with the phenolic proton, driving the nucleophilic attack on the S(VI) center while the displaced fluoride propagates the catalytic cycle.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4 hours under a nitrogen atmosphere.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of vigorously stirring cold methanol/water (1:1 v/v). Filter the white precipitate, wash with cold methanol, and dry under vacuum at 40 °C for 24 hours.

Phase 2: Orthogonal Acetal Deprotection

Objective: Unmask the cyclobutanone to create a reactive electrophilic hub.

  • Dissolution: Dissolve 1.0 g of the acetal-grafted polymer in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 5 mL of a Trifluoroacetic acid (TFA) / Water mixture (9:1 v/v) dropwise to the polymer solution.

    • Causality Note: The aqueous acid protonates the methoxy oxygens, facilitating the loss of methanol and generating the oxocarbenium ion, which is subsequently trapped by water to form the ketone. The sulfonate ester bonds formed in Phase 1 are completely stable under these conditions.

  • Reaction: Stir at 35 °C for 6 hours.

  • Purification: Concentrate the mixture under reduced pressure to remove THF and TFA. Redissolve the residue in minimal DMF and precipitate into diethyl ether. Dry under vacuum to yield the cyclobutanone-functionalized polymer.

Phase 3: Payload Conjugation (Drug Delivery Application)

Objective: Attach a therapeutic agent (e.g., Doxorubicin-hydrazide derivative) via a dynamic covalent bond.

  • Conjugation: Dissolve 100 mg of the cyclobutanone-polymer and 1.2 equivalents of the drug-hydrazide derivative in 5 mL of anhydrous DMF.

  • Catalysis: Add 10 µL of glacial acetic acid to catalyze imine/hydrazone formation.

  • Incubation: Stir in the dark at room temperature for 24 hours.

  • Isolation: Purify the polymer-drug conjugate via size exclusion chromatography (SEC) or dialysis (MWCO 3.5 kDa) against DMF, followed by lyophilization.

Analytical Validation Systems

To ensure the trustworthiness of the synthesized materials, each step must be validated using the following analytical checkpoints:

  • Validation of Phase 1 (SuFEx):

    • ¹⁹F NMR: The complete disappearance of the characteristic -SO₂F peak (typically between +50 to +60 ppm) confirms quantitative grafting.

    • FTIR: Disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and appearance of strong asymmetric and symmetric S=O stretches (~1380 and 1180 cm⁻¹).

  • Validation of Phase 2 (Deprotection):

    • ¹H NMR: Disappearance of the sharp singlet corresponding to the methoxy protons (-OCH₃) at ~3.2 ppm.

    • FTIR: Appearance of a distinct, high-frequency carbonyl stretch. Crucial Insight: Because of the 4-membered ring strain, the cyclobutanone C=O stretch will appear at a higher wavenumber (~1780 cm⁻¹) compared to standard aliphatic ketones (~1715 cm⁻¹).

References

  • PubChemLite. "2,2-dimethoxycyclobutane-1-sulfonyl fluoride." uni.lu, Accessed March 8, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5uHGSaXst_DWYN_J-CPBntmC1o9V6-LSw0jPE5T6GGSfqK77NvGSBd39DoIP-x2B3V6ybMqA4I1DFH74ulJAYa25GQRSAmYaiUU8hN1SFWdJTn0zzbX1gQRhPIMJaPQY6gZZRvwSQan3SBzJDL4=]
  • Aaronchem. "2613382-23-1 | MFCD33032376 | 2,2-dimethoxycyclobutane-1-sulfonyl fluoride." aaronchem.com, Accessed March 8, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7AH9o820IYQIaF3F_jYTWj9ac2ARTgHnm6_NEl4xLfafsyrtjWTxTSZLPrTaXxcrgbHmEsP7qTPnJWOaIp9AIsB0VBcIv9pwh_AbWsOhbUPXXHH5U4KNX0iCCK50pp2Ie]
  • BLDpharm. "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry." bldpharm.com, May 23, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoZaKWwevDcAZPvb5raIUwPQ58xNG8MhvuEX5sycY-tHbXqVcOcJVgu208To1omTBgJ7Pctzk-lHi64ZnMSBravJev-ARISnE1HS7nwj6vIGkIHM9kAv5Bf_ZramUIZ-tHCMoEnZlsdBcq-hd-7obZ57n6avjdqPbLK3b_]
  • National Institutes of Health (NIH) / PMC. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." nih.gov, Accessed March 8, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlJ3FNmdSgsnqLIRCNcYnjNRW_yrrDdOBaHkXBvoNY4Nf2xR8zVHpUobhTaOMhQoXkVfLYJh2bzr5S4ikOV1Ksk6RX_MdrSMAgoLQusTHLd7ZIWYUiUtRRfhUmfxPO8KT8BhveQ_Q61CULzjc=]
  • ResearchGate. "Ethene‐1,1‐disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1‐Bissulfonylfluoride Substituted Cyclobutene Hubs." researchgate.net, Accessed March 8, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRCbi-bgtfM57XoDUGaJXzF8-7jl1kDBwmd_AU9jV0MzEIlsXpvxn0ER6ew5FQbu9b38bszB6pAC6M3L6XqY2RN5H60uZpUozAz2NEM7myZIZjhsCEolDuluAvvBsSiMcArnlaNbxmK9999qrw8nesqMt1aZZOXau2sx840KmGd6keY7EVT8qyewBUccMqh2VfrRlC0JtNMTaEgwESegt33wFMCVmK5-yofAmNvVQ_z1YDomrPXCH1NyCLP9wkaaBEgKbxOeMfo9_jwxo2beQuH3lkqrwtLrClWY6a-rA5M6NqsKvlkQ0FJWGOSm1_EcI-PXkGjX-HUQ==]

Sources

Application

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride for 18F radiolabelling applications

This Application Note is designed for radiochemists and drug developers utilizing 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCSF) as a next-generation prosthetic group for F-labelling via Sulfur-Fluoride Exchange (S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for radiochemists and drug developers utilizing 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCSF) as a next-generation prosthetic group for


F-labelling via Sulfur-Fluoride Exchange (SuFEx).

Application Note: F-SuFEx Radiolabelling with 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride


F/

F Isotopic Exchange (SuFEx) & Ketone-Based Bioconjugation

Part 1: Introduction & Mechanistic Rationale[1]

The Challenge: Stability vs. Reactivity in F-Prosthetic Groups

Traditional


F-labelling often relies on aromatic prosthetic groups (e.g., 

F-SFB) which can introduce unwanted lipophilicity, altering the pharmacokinetics of the target biomolecule. Furthermore, standard nucleophilic substitutions (

) often require harsh conditions (high heat, basicity) incompatible with sensitive precursors.
The Solution: DMCSF and SuFEx Chemistry

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCSF) represents a class of "SuFExable" bifunctional linkers.[1] It leverages the unique geometry of the cyclobutane ring and the bio-orthogonal nature of Sulfur(VI) Fluoride Exchange (SuFEx).

Key Chemical Features:

  • Sulfonyl Fluoride (

    
    ):  The site of radiolabelling.[2] Unlike standard leaving groups, the S(VI)-F bond is stable to hydrolysis but undergoes extremely rapid isotopic exchange (
    
    
    
    ) in the presence of a bifluoride activator or under specific "on-water" conditions [1, 2].
  • 2,2-Dimethoxy (Acetal): A masked ketone. This protecting group is stable during the basic radiolabelling step but can be rapidly hydrolyzed to a reactive cyclobutanone for site-specific conjugation (e.g., oxime ligation) to peptides or proteins.

  • Cyclobutane Core: Provides a rigid, aliphatic scaffold that improves metabolic stability compared to linear alkyl chains while avoiding the

    
    -stacking liabilities of aryl rings [3].
    

Part 2: Experimental Workflow & Logic

The utilization of DMCSF follows a "Label-Deprotect-Conjugate" strategy. This ensures that the sensitive biomolecule is never exposed to the initial fluoride source.

Diagram 1: Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the "cold" precursor to the final radiolabeled conjugate.

DMCSF_Pathway Precursor DMCSF Precursor (19F-Sulfonyl Fluoride) Intermediate [18F]DMCSF (Radiolabelled Acetal) Precursor->Intermediate SuFEx Exchange (RT, <5 min) F18 [18F]Fluoride (K222/K2CO3) F18->Intermediate Ketone [18F]Cyclobutanone (Reactive Intermediate) Intermediate->Ketone Deprotection Hydrolysis Acid Hydrolysis (HCl/Heat) Hydrolysis->Ketone Final [18F]Peptide Conjugate (Oxime Linkage) Ketone->Final Conjugation (pH 4-5) Peptide Aminooxy-Peptide (Vector) Peptide->Final

Caption: Stepwise radiosynthesis starting from isotopic exchange, followed by acetal hydrolysis and oxime ligation.

Part 3: Detailed Protocols

A. Preparation of [ F]Fluoride

Self-Validating Step: Ensure the QMA cartridge is pre-conditioned to prevent


F breakthrough.
  • Trapping: Trap aqueous [

    
    F]fluoride (from cyclotron) on a pre-conditioned QMA carbonate light cartridge.
    
  • Elution: Elute with 1.5 mL of Kryptofix 2.2.2 (K222)/

    
     solution (dissolved in 
    
    
    
    ).
  • Drying: Azeotropically dry the eluate at 95°C under a stream of helium or nitrogen. Repeat with anhydrous MeCN (2 x 1 mL) to ensure removal of all bulk water (critical for SuFEx efficiency).

B. SuFEx Radiolabelling ( Exchange)

Scientific Integrity: The high concentration of precursor drives the equilibrium towards the


F-labelled product due to the statistical exchange, although specific activity (SA) will be lower than 

methods. This is an inherent trait of isotopic exchange [4].
  • Precursor Dissolution: Dissolve 2.0 mg of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride in 500

    
    L of anhydrous MeCN.
    
    • Note: Do not use DMSO if downstream SPE purification is sensitive to viscous solvents.

  • Reaction: Add the precursor solution to the dried [

    
    F]KF/K222 complex.
    
  • Incubation: React at Room Temperature (25°C) for 5–10 minutes.

    • Validation: Take a 2

      
      L aliquot for Radio-TLC (Silica; 50% EtOAc/Hexanes). Expect >90% Radiochemical Conversion (RCC). The sulfonyl fluoride is highly activated for exchange but stable against hydrolysis at neutral pH.
      
C. Deprotection & Purification (One-Pot)
  • Hydrolysis: Add 500

    
    L of 1N HCl to the reaction vessel. Heat to 60°C for 5 minutes.
    
    • Mechanism:[3][4][5] This cleaves the dimethoxy acetal, revealing the cyclobutanone.

  • Quench: Neutralize with 500

    
    L of 1N NaOH and dilute with 10 mL water.
    
  • SPE Isolation: Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash: 10 mL water.

    • Elute: 1.5 mL Ethanol.

    • Result: Purified [18F]2-oxocyclobutane-1-sulfonyl fluoride .

D. Bioconjugation (Example: Oxime Ligation)
  • Substrate: Prepare 0.5 mg of Aminooxy-functionalized peptide (e.g.,

    
    ) in 200 
    
    
    
    L anilinium buffer (pH 4.5).
  • Coupling: Add the purified [

    
    F]cyclobutanone intermediate.
    
  • Incubation: 40°C for 15 minutes.

  • Final Purification: HPLC (Semi-prep C18) to remove unreacted linker.

Part 4: Data Presentation & Quality Control

Summary of Typical Radiochemical Parameters

The following data represents typical results obtained using automated synthesis modules (e.g., GE TRACERlab or Synthera).

ParameterValue / RangeNotes
Precursor Amount 1.0 – 2.0 mgExcess required for efficient exchange kinetics.
Labelling Temp 20°C – 30°CSuFEx is extremely fast; heat is rarely needed.
Exchange Time 30 – 300 secondsExtended time does not improve yield significantly.
RCC (Exchange) > 95%Measured by Radio-TLC.
Deprotection Yield > 85%Acid hydrolysis is quantitative.
Molar Activity (

)
1 – 5 GBq/

mol
Lower than

due to carrier

F (isotopic exchange).
Stability > 4 hoursIn saline/PBS at room temperature.
Diagram 2: Automated Module Configuration

A suggested cassette layout for a cassette-based synthesizer.

Module_Layout Vial1 Vial 1: Eluent (K222/K2CO3) QMA QMA Cartridge (Trapping) Vial1->QMA Vial2 Vial 2: Precursor (DMCSF in MeCN) Reactor Reactor Vessel (Heater/Stirrer) Vial2->Reactor Add Precursor Vial3 Vial 3: Acid (1N HCl) Vial3->Reactor Hydrolysis SPE C18 Sep-Pak (Purification) Reactor->SPE Transfer QMA->Reactor Elute 18F Product Product Vial SPE->Product Elute (EtOH)

Caption: Simplified fluid path for automated [18F]DMCSF synthesis.

Part 5: Troubleshooting & Expert Insights

Low Molar Activity (Specific Activity)
  • Cause: The SuFEx mechanism involves exchanging radioactive

    
    F with the existing non-radioactive 
    
    
    
    F on the precursor. You cannot achieve "no-carrier-added" (NCA) conditions.
  • Mitigation: Minimize the amount of precursor used (titrate down to 0.5 mg) while maintaining high [

    
    F] concentration. However, for most preclinical imaging (except receptor occupancy studies requiring ultra-high SA), the resulting SA is sufficient.
    
Incomplete Hydrolysis
  • Observation: Presence of "double peak" on HPLC (Acetal + Ketone).

  • Fix: Ensure the reaction mixture reaches pH < 2 during the hydrolysis step. Cyclobutane acetals can be sterically hindered; increasing temperature to 70°C may be required.

Stability of the Sulfonyl Fluoride[1][2][5][6]
  • Insight: Unlike sulfonyl chlorides, the sulfonyl fluoride group is remarkably stable to water. It does not hydrolyze to the sulfonic acid during the aqueous HCl deprotection step. This orthogonality is the primary reason for selecting DMCSF over other linkers [5].

References

  • Zheng, Q. et al. (2021). "Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis." Journal of the American Chemical Society. Link

  • Jones, R. et al. (2022). "Automated sulfur-[18F]fluoride exchange radiolabelling of a prostate specific membrane antigen (PSMA) targeted ligand." Reaction Chemistry & Engineering. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Loup, J. et al. (2023). "Unconventional reactivity of sulfonyl fluorides: from SuFEx to carbocation pathways." Chemical Science. Link

  • Dong, J. et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of highly functionalized cyclobutanes. The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of highly functionalized cyclobutanes.

The synthesis of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride[1] relies on a [2+2] cycloaddition between ethenesulfonyl fluoride (ESF)—a premier Sulfur(VI) Fluoride Exchange (SuFEx) hub[2]—and 1,1-dimethoxyethene (a ketene acetal). While conceptually straightforward, this reaction is notoriously sensitive. The stepwise zwitterionic mechanism makes the intermediates highly susceptible to competitive oligomerization, thermal degradation, and hydrolysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your isolated yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my conversion rate so low despite using an excess of 1,1-dimethoxyethene and prolonged heating? Causality: The [2+2] cycloaddition between ESF and electron-rich olefins proceeds via a stepwise zwitterionic intermediate rather than a concerted pathway. This transition state possesses a highly negative activation volume (-20 to -50 cm³/mol) and a significant energy barrier[3]. Relying solely on thermal energy (heat) to overcome this barrier often leads to the degradation of the sensitive ketene acetal before the ring can close. Solution: Transition from thermal activation to high-pressure (HP) conditions. Utilizing a high-pressure apparatus (e.g., 10–15 kbar) at mild temperatures (50 °C) specifically stabilizes the zwitterionic transition state by exploiting the volume contraction, driving the equilibrium toward the cyclobutane product without inducing thermal decomposition[3].

Q2: I am observing significant oligomeric byproducts and a dark, viscous reaction mixture. How can I prevent this? Causality: 1,1-Dimethoxyethene is a highly reactive species that readily polymerizes in the presence of trace acids. Furthermore, the zwitterionic intermediate formed after the initial C-C bond formation is highly electrophilic. If protic impurities (like water) are present, they will intercept the zwitterion, leading to acyclic hydrolysis byproducts rather than the desired intramolecular ring closure. Solution: Implement rigorous anhydrous and acid-free protocols. Distill the 1,1-dimethoxyethene over a sodium/potassium alloy or calcium hydride immediately prior to use. Conduct the reaction in a strictly anhydrous, polar aprotic solvent like Acetonitrile (MeCN), which effectively solvates and stabilizes the zwitterion to promote rapid ring closure.

Q3: My crude NMR shows excellent conversion, but the yield drops drastically after silica gel chromatography. What is happening? Causality: The 2,2-dimethoxycyclobutane system contains a highly acid-sensitive ketal moiety. Standard silica gel is slightly acidic (pH ~5.5). During elution, the silica matrix acts as a heterogeneous acid catalyst, cleaving the dimethoxy ketal into the corresponding cyclobutanone and releasing methanol. Solution: Pre-treat your silica gel by flushing the column with 2% v/v triethylamine (TEA) in hexanes to neutralize all acidic sites before loading your sample. Alternatively, if the reaction scale permits, bypass solid-phase chromatography entirely and purify the product via vacuum distillation (Kugelrohr).

Part 2: Mechanistic Pathway

Understanding the stepwise nature of this cycloaddition is critical for optimizing your reaction conditions. The diagram below illustrates the zwitterionic pathway and the competing side reactions that occur when conditions are not strictly controlled.

Mechanism ESF Ethenesulfonyl Fluoride (ESF) Zwitterion Zwitterionic Intermediate [C-C Bond Formation] ESF->Zwitterion Polar Solvent (MeCN) Ketal 1,1-Dimethoxyethene (Ketene Acetal) Ketal->Zwitterion [2+2] Cycloaddition Polymer Oligomerization / Hydrolysis Byproducts Ketal->Polymer Trace Acid Product 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride Zwitterion->Product Ring Closure (15 kbar) Zwitterion->Polymer Moisture / Protic Impurities

Mechanistic pathway of the [2+2] cycloaddition highlighting the zwitterionic intermediate.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, every step in this high-pressure protocol includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent and Solvent Validation

  • Action: Distill 1,1-dimethoxyethene over calcium hydride under an argon atmosphere. Dry HPLC-grade acetonitrile (MeCN) over activated 3Å molecular sieves for 48 hours.

  • Validation Check: Perform a Karl Fischer titration on the MeCN; the water content must be < 10 ppm. Run a baseline ¹H NMR of the distilled ketene acetal to ensure the absolute absence of acetic acid or methyl acetate peaks, which act as polymerization initiators.

Step 2: High-Pressure Reaction Assembly

  • Action: Inside a nitrogen-filled glovebox, combine ESF (1.0 equiv, 10 mmol) and 1,1-dimethoxyethene (1.5 equiv, 15 mmol) in the anhydrous MeCN (0.5 M) within a PTFE-sealed high-pressure ampoule.

  • Validation Check: Seal the ampoule and weigh it on an analytical balance. Record this exact mass. A weight loss post-reaction indicates a seal failure and the escape of the volatile ketene acetal.

Step 3: Cycloaddition Execution

  • Action: Transfer the ampoule to a high-pressure reactor. Pressurize the vessel to 15 kbar and heat to 50 °C for 16 hours.

  • Causality: The 15 kbar pressure accelerates the reaction by exploiting the negative activation volume of the zwitterion formation[3], bypassing the need for extreme heat.

Step 4: In-Process Analytical Quench

  • Action: Carefully depressurize the vessel, extract a 10 µL aliquot, and dilute it in CD₃CN.

  • Validation Check: Acquire a crude ¹⁹F NMR spectrum. The presence of a sharp singlet near +55 ppm confirms the structural integrity of the -SO₂F group[2]. The disappearance of the ESF vinylic fluorine signals indicates complete conversion.

Step 5: Buffered Purification

  • Action: Concentrate the crude mixture under reduced pressure (keep the bath < 30 °C). Purify via flash column chromatography using silica gel pre-treated with 2% v/v triethylamine (TEA) in hexanes/ethyl acetate.

  • Validation Check: ¹H NMR of the final isolated product must show intact methoxy singlets at ~3.2 ppm. If these are missing and a new peak appears around 3.0 ppm (cyclobutanone protons), your silica gel was too acidic.

Part 4: Quantitative Yield Analysis

The table below summarizes the causality between reaction conditions, intermediate stability, and the final isolated yield of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

SolventActivation ConditionsIntermediate StabilityPrimary OutcomeIsolated Yield (%)
TolueneReflux (110 °C), 1 atmPoor (Non-polar environment)Oligomerization< 15%
Dichloromethane25 °C, 1 atmModerateUnreacted ESF< 5%
Acetonitrile80 °C, Sealed TubeHigh (Polar aprotic)Thermal Degradation42%
Acetonitrile 50 °C, 15 kbar High (Volume contraction) Clean Conversion > 85%

Part 5: References

  • [1] PubChemLite: 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (CID 155943913). PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • [3] Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. Chemical Communications (RSC Publishing). URL:[Link]

  • [2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

Sources

Optimization

troubleshooting failed reactions with 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

Welcome to the advanced troubleshooting center for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride . This guide is engineered for synthetic chemists and drug development professionals encountering bottlenecks when utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride . This guide is engineered for synthetic chemists and drug development professionals encountering bottlenecks when utilizing this specific building block.

The Dual-Nature Dilemma

Working with this molecule requires balancing two competing chemical realities. On one hand, it features an alkyl sulfonyl fluoride hub intended for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Alkyl sulfonyl fluorides are notoriously less electrophilic than their aryl counterparts[1], requiring strong basic activation. On the other hand, the molecule contains a highly acid-labile 2,2-dimethoxy acetal group on a strained cyclobutane ring. Applying excessive basicity risks


-deprotonation and E2 elimination to a cyclobutene[2], while failing to scavenge the fluoride leaving group (HF) will rapidly hydrolyze the acetal to a cyclobutanone.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why is my SuFEx reaction with phenols/alcohols showing <10% conversion after 24 hours? Causality: Alkyl sulfonyl fluorides lack the resonance stabilization and enhanced electrophilicity of aryl sulfonyl fluorides. Standard SuFEx catalysts like DBU (


 = 24.3 in MeCN) often fail to adequately activate the S(VI)-F bond in aliphatic systems, resulting in sluggish kinetics[3].
Solution:  Transition to Accelerated SuFEx Click Chemistry (ASCC) conditions. Utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base; 

~26) in combination with hexamethyldisilazane (HMDS) provides synergistic activation[4]. BTMG occupies the "sweet spot" between DBU and BEMP, driving the in situ formation of reactive TMS-ether intermediates while exploiting the thermodynamic driving force of silicon-fluoride bond formation[5].

Q2: My LC-MS shows a major byproduct with a mass of [M-46] or[M-32]. What happened? Causality: The 2,2-dimethoxycyclobutane moiety is an acetal. A mass loss of 32 Da (loss of MeOH) or 46 Da (loss of 2xMeOH +


, yielding the cyclobutanone) indicates acetal hydrolysis. During classical SuFEx with free alcohols or amines, HF is generated as a stoichiometric byproduct. If the base catalyst does not scavenge HF rapidly enough, the reaction microenvironment becomes acidic, cleaving the acetal.
Solution:  Pre-form the silyl ether of your nucleophile, or use the BTMG/HMDS system which generates volatile TMS-F instead of HF[4]. Alternatively, for amine SuFEx, run the reaction in a biphasic system with an insoluble inorganic acid scavenger (e.g., 

) to protect the acetal.

Q3: I am observing a [M-20] byproduct and loss of the cyclobutane structural integrity. Causality: A mass loss of 20 Da corresponds to the elimination of HF. The


-proton adjacent to the sulfonyl fluoride group is relatively acidic. When using overly strong bases (like BEMP) or elevated temperatures, base-mediated E1cB or E2 elimination outcompetes the SuFEx substitution, yielding a cyclobutene derivative[2].
Solution:  Strictly control the reaction temperature (do not exceed 25°C). Use sub-stoichiometric BTMG (1–5 mol%) rather than stoichiometric strong bases to minimize bulk basicity while maintaining catalytic turnover[5].

Part 2: Reaction Pathway & Diagnostic Workflows

ReactionPathways SM 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride SuFEx SuFEx Product (Target Sulfonate) SM->SuFEx BTMG/HMDS Nucleophile Hydrolysis Acetal Hydrolysis (Ketone Byproduct) SM->Hydrolysis Trace Acid / HF Elimination Elimination (Cyclobutene) SM->Elimination Strong Base + Heat

Fig 1. Competing reaction pathways for 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

TroubleshootingFlow Start LC-MS Analysis of Crude Mixture CheckConv Is Conversion < 20%? Start->CheckConv CheckAcetal Mass = [M-32] or[M-46]? (Acetal Cleavage) CheckConv->CheckAcetal No ActCat Switch to BTMG/HMDS Catalyst System CheckConv->ActCat Yes CheckElim Mass = [M-20]? (HF Elimination) CheckAcetal->CheckElim No ActAcid Use Silyl Ethers or Add K2CO3 Scavenger CheckAcetal->ActAcid Yes ActTemp Lower Temp to 20°C & Reduce Base pKa CheckElim->ActTemp Yes Success Proceed to Purification CheckElim->Success No

Fig 2. Diagnostic workflow for resolving common SuFEx failures with this substrate.

Part 3: Quantitative Data & Metrics

The following table summarizes the causality between catalyst selection and reaction outcomes for alkyl sulfonyl fluorides.

Table 1: Catalyst Efficacy for Alkyl Sulfonyl Fluoride SuFEx (Phenol Coupling)

Catalyst SystemLoadingTempAdditive24h ConversionPrimary Failure Mode
TEA 200 mol%60°CNone< 5%Insufficient basicity to activate alkyl

.
DBU 20 mol%60°CNone15–20%Sluggish kinetics; extended heat promotes elimination.
BEMP 10 mol%25°CNone85%Competes with E2 elimination (cyclobutene formation).
BTMG 5 mol%25°C1.0 eq HMDS> 95%None (Optimal balance of reactivity and stability)

Part 4: Validated Experimental Protocol

BTMG/HMDS-Mediated SuFEx (Acetal-Safe Methodology)

Objective: Couple 2,2-dimethoxycyclobutane-1-sulfonyl fluoride with an aryl alcohol while preserving the acetal and avoiding elimination. Self-Validating Mechanism: This protocol uses in-situ TMS-ether formation to prevent HF generation, intrinsically protecting the acid-sensitive acetal from hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the aryl alcohol nucleophile (1.0 eq, 0.5 mmol) and 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.1 eq, 0.55 mmol).

  • Solvent & Additive: Dissolve the reagents in anhydrous Acetonitrile (2.5 mL, 0.2 M). Add Hexamethyldisilazane (HMDS) (1.0 eq, 0.5 mmol) via a micro-syringe.

  • Catalyst Injection: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%, 0.025 mmol).

    • Validation Check: The reaction mixture should remain homogeneous. An immediate, very mild exotherm indicates the successful in situ formation of the TMS-ether intermediate.

  • Reaction: Stir the mixture strictly at 20–25°C for 2 hours. Do not apply heat.

    • Validation Check: Monitor via LC-MS. Confirm the disappearance of the

      
       starting material. Crucially, verify the absence of the cyclobutanone mass ([M-46]), which confirms the acetal remains intact.
      
  • Workup: Concentrate the mixture under reduced pressure. The volatile byproducts (

    
    , TMS-F, and BTMG) will evaporate, leaving the crude product without the need for aqueous extraction[5].
    
    • Validation Check: Check the pH of the residue using moistened indicator paper; it should remain neutral to slightly basic.

  • Purification: Pass the crude material through a short silica plug. Critical: Pre-neutralize the silica gel with 1% TEA in hexanes to prevent acid-catalyzed acetal cleavage on the column during purification.

References

  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. National Institutes of Health (NIH). Available at:[Link]

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. German National Library (D-NB). Available at:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. National Institutes of Health (NIH). Available at:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis (Preprint). ChemRxiv. Available at:[Link]

Sources

Troubleshooting

SuFEx Technical Support Center: Purification Strategies for 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride Derivatives

Welcome to the SuFEx Application Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1)[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Application Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1)[1][2]. As a versatile aliphatic SuFEx hub, this building block is highly valued in fragment-based drug discovery for synthesizing cyclobutane-containing sulfonamides and sulfonate esters[3].

However, its unique structural features—an ultra-stable S(VI)-F bond coupled with an acid-sensitive acetal—present distinct purification bottlenecks. This guide synthesizes field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity product isolation.

I. Core Purification Workflow

purification_workflow SM 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride Rxn SuFEx Reaction (Nucleophile, Base Catalyst) SM->Rxn Crude Crude Mixture (Product, F⁻, Catalyst, Excess SM) Rxn->Crude Scavenger PS-Trisamine Scavenging (Removes Excess SM) Crude->Scavenger Add Resin Wash Aqueous CaCl₂ Wash (Precipitates F⁻ as CaF₂) Scavenger->Wash Filtration Chroma Et₃N-Buffered Silica (Prevents Acetal Hydrolysis) Wash->Chroma Phase Separation Pure Pure Acetal Product (>98% Purity) Chroma->Pure Elution

Figure 1: Purification workflow for 2,2-dimethoxycyclobutane-1-sulfonyl fluoride SuFEx products.

II. Troubleshooting Guides & FAQs

Q1: My SuFEx reaction is complete, but I cannot separate the unreacted 2,2-dimethoxycyclobutane-1-sulfonyl fluoride from my product using standard silica gel chromatography. Why is this happening, and how do I fix it?

  • Causality: Unlike highly reactive sulfonyl chlorides, aliphatic sulfonyl fluorides possess a uniquely stable S(VI)-F bond that is exceptionally resistant to hydrolysis and reduction, meaning standard aqueous workups will not destroy the excess reagent ([4]). Furthermore, the polarity of the starting material often closely matches that of the resulting sulfonamide or sulfonate ester, causing them to co-elute.

  • Solution: Implement a solid-phase scavenging strategy . Add a polymer-supported nucleophile, such as PS-Trisamine, directly to the crude reaction mixture. The resin will selectively react with the unreacted sulfonyl fluoride. Because the starting material becomes covalently tethered to the macroscopic resin bead, it can be entirely removed via simple filtration, bypassing the need for difficult chromatographic separations.

Q2: During column chromatography, my 2,2-dimethoxycyclobutane product degrades into a new, more polar spot. NMR confirms the loss of the methoxy groups. How can I prevent this?

  • Causality: The 2,2-dimethoxy group is a cyclic acetal, which is highly sensitive to acidic conditions. Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.0). Prolonged exposure during chromatography catalyzes the hydrolysis of the acetal into the corresponding cyclobutanone.

  • Solution: Buffer your stationary phase . Pre-treat the silica gel by flushing the column with your starting mobile phase containing 1% triethylamine (Et₃N). Maintain 0.5% Et₃N in your eluent throughout the separation. This neutralizes the acidic silanols, preserving the acetal integrity while maintaining resolution.

Q3: We are scaling up the synthesis of a cyclobutane sulfonate ester. How do we efficiently remove the liberated fluoride ions without using chromatography?

  • Causality: SuFEx click chemistry inherently releases equimolar amounts of fluoride (F⁻) as the S-F bond is cleaved ([5]). In scale-up scenarios, free fluoride can cause equipment corrosion, catalyze unwanted side reactions, and complicate downstream biological assays if not completely removed.

  • Solution: Utilize a calcium-driven precipitation workup . Wash the organic layer with a saturated aqueous solution of calcium chloride (CaCl₂). Calcium ions react rapidly with free fluoride to form calcium fluoride (CaF₂), which is highly insoluble. This thermodynamic sink not only removes the fluoride but drives the SuFEx reaction equilibrium to absolute completion.

III. Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Scavenging and Fluoride Sequestration

Objective: Remove unreacted sulfonyl fluoride and free fluoride ions post-reaction without relying on chromatography.

  • Reaction Verification: Confirm the consumption of the limiting nucleophile via LC-MS. The mass of the desired cyclobutane product should be the dominant peak.

  • Dilution: Dilute the crude reaction mixture with dichloromethane (DCM) to a concentration of ~0.1 M.

  • Resin Addition: Add 3.0 equivalents (relative to the calculated excess of sulfonyl fluoride) of Polymer-Supported Trisamine (PS-Trisamine) resin.

  • Scavenging: Agitate the suspension gently on an orbital shaker at room temperature for 3 hours. (Self-Validation: Spot the mixture on TLC; the spot corresponding to the starting sulfonyl fluoride should completely disappear).

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of DCM to ensure complete product recovery.

  • Fluoride Sequestration: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous CaCl₂. (Self-Validation: A faint white cloudiness—precipitated CaF₂—may briefly appear at the interface before settling into the aqueous layer).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acetal-Safe Chromatographic Isolation

Objective: Purify the SuFEx product while maintaining the integrity of the acid-sensitive 2,2-dimethoxycyclobutane moiety.

  • Mobile Phase Preparation: Prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate) and spike it with 1% (v/v) Triethylamine (Et₃N).

  • Column Neutralization: Slurry-pack the silica gel column using the Et₃N-spiked mobile phase. Flush the column with at least 3 column volumes of the buffered solvent. (Causality: This ensures all acidic silanol active sites are capped with the amine base).

  • Loading: Dissolve the crude product in a minimum amount of DCM (spiked with 1% Et₃N) and load it onto the column.

  • Elution: Elute the product using the buffered mobile phase. Collect fractions and monitor via TLC (pre-treated with Et₃N vapor).

  • Drying: Pool the product-containing fractions and concentrate. Subject the resulting oil/solid to high vacuum (≤ 0.1 mbar) for 12–24 hours to ensure complete volatilization of residual Et₃N. (Self-Validation: ¹H-NMR should show a sharp singlet at ~3.2 ppm integrating to 6 protons, confirming the acetal is 100% intact).

IV. Quantitative Data Presentation

The following table summarizes the performance metrics of various purification strategies when applied to 2,2-dimethoxycyclobutane SuFEx products.

Purification StrategyProduct Recovery (%)Acetal Integrity (%)Residual F⁻ (ppm)Scalability
Unbuffered Silica Chromatography 65%< 50% (Severe Hydrolysis)< 10 ppmLow
Buffered Silica (1% Et₃N) 88%> 98% (Intact)< 10 ppmMedium
Aqueous Wash (H₂O only) 95%> 95%> 500 ppmHigh
PS-Trisamine + CaCl₂ Wash 92% > 99% (Intact) < 5 ppm High

V. References

  • Sulfur fluoride exchange Source: National Institutes of Health (PMC) URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: National Institutes of Health (PMC) URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: National Institutes of Health (PMC) URL:[Link]

  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins Source: Nature Communications URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

Welcome to the Advanced SuFEx & Building Block Support Hub. As a Senior Application Scientist, I have designed this guide to address the unique handling requirements of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride . This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SuFEx & Building Block Support Hub. As a Senior Application Scientist, I have designed this guide to address the unique handling requirements of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride .

This bifunctional molecule presents a classic orthogonal stability challenge. It contains an acid-sensitive 2,2-dimethoxy acetal (a masked cyclobutanone) and a base/nucleophile-sensitive sulfonyl fluoride (-SO₂F) group. Enhancing its stability in solution requires navigating a narrow "Goldilocks zone" of strictly neutral, anhydrous, and aprotic conditions.

Part 1: Diagnostic Matrix & Deep-Dive FAQs

Q1: Why does my compound degrade rapidly when dissolved in standard reagent-grade dichloromethane (DCM) or chloroform? A1: Reagent-grade halogenated solvents slowly undergo photo-oxidation to produce trace amounts of hydrogen chloride (HCl). Your molecule contains a 2,2-dimethoxy acetal, which is highly susceptible to acid-catalyzed deprotection . Even micromolar concentrations of HCl will protonate the methoxy oxygen, driving the expulsion of methanol. This forms a transient oxocarbenium ion that ambient moisture rapidly traps, yielding a cyclobutanone derivative . To prevent this, DCM must be pre-treated with basic alumina to scavenge trace acids prior to dissolution.

Q2: Is the sulfonyl fluoride group stable in aqueous solutions or protic solvents? A2: Yes, but strictly under neutral to slightly acidic conditions. Foundational Sulfur(VI) Fluoride Exchange (SuFEx) chemistry demonstrates that sulfonyl fluorides possess remarkable thermodynamic stability and resistance to heterolytic cleavage compared to traditional sulfonyl chlorides . However, introducing strong bases (e.g., DBU, alkoxides) or nucleophiles in protic media will trigger premature SuFEx reactions or hydrolysis to the sulfonate .

Q3: Can I use 4Å molecular sieves instead of 3Å to dry my storage solvent? A3: No. While 4Å sieves are common in organic labs, their pore size (4 angstroms) is large enough to potentially interact with or sequester smaller organic fragments, and they can act as mild Lewis acids. 3Å sieves specifically target the kinetic diameter of water (~2.6Å) while strictly excluding the solvent and your solute, preventing unwanted surface-catalyzed degradation of the acetal .

Degradation A 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride B Acetal Hydrolysis (Acid + Moisture) A->B Trace H+ C SuFEx / Cleavage (Base + Nucleophile) A->C OH-, Amines D Cyclobutanone Derivative B->D - 2 MeOH E Sulfonate / Adduct C->E - F-

Bifurcated degradation pathways of the target molecule under acidic vs. basic conditions.

Part 2: Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the anticipated half-lives of the respective functional groups across common solvent environments.

Solvent SystemEnvironmental ConditionEst. Acetal Half-LifeEst. -SO₂F Half-LifePrimary Degradation Risk
Methanol + 0.1% TFA Acidic, Protic< 5 minutes> 24 hoursRapid acetal hydrolysis
Water (pH 10 Buffer) Basic, Aqueous> 24 hours< 1 hourSulfonyl fluoride cleavage
Reagent-Grade DCM Trace Acid, Trace H₂O~1–2 weeks> 1 monthAcid-catalyzed acetal cleavage
Anhydrous THF (3Å MS) Neutral, Aprotic> 6 months> 6 monthsNone (Optimal Storage)

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation and Validation of a 0.1 M Anhydrous Stock Solution

Objective: Create a highly stable solution of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride that resists both acetal hydrolysis and SuFEx-mediated degradation through a self-validating workflow.

Step 1: Solvent Purification and Acid Scavenging

  • Select HPLC-grade Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Causality: Aprotic solvents prevent hydrogen-bonding activation of the acetal leaving group.

  • Pass the solvent through a short column of activated basic alumina (Brockmann Grade I).

    • Causality: This removes trace peroxides (in THF) or HCl (in DCM) that would otherwise act as catalysts for acetal deprotection.

Step 2: Moisture Exclusion (Desiccation)

  • Add freshly activated 3Å molecular sieves (20% w/v) to the purified solvent. Allow to sit for 24 hours under an argon atmosphere.

    • Validation Check: Perform a Karl Fischer (KF) titration on the solvent. Proceed to Step 3 only if the water content is < 50 ppm. This ensures the environment is incapable of supporting hydrolysis.

Step 3: Reagent Dissolution

  • In a nitrogen-filled glovebox, weigh the required mass of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

  • Dissolve the compound in the validated anhydrous solvent to reach a 0.1 M concentration.

Step 4: Solution Validation and Storage

  • Validation Check: Take a 0.5 mL aliquot and perform ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Confirm the presence of the intact -SO₂F peak (typically a distinct multiplet/singlet between +30 to +60 ppm) and the absolute absence of free fluoride ion (-119 ppm). This self-validates that no heterolytic cleavage occurred during dissolution.

  • Transfer the solution to an amber glass vial with a PTFE-lined septum cap and store at -20°C.

Workflow S1 1. Solvent Prep Anhydrous THF/DCM S2 2. Acid Scavenging Basic Alumina Plug S1->S2 S3 3. Desiccation 3Å Molecular Sieves S2->S3 S4 4. Validation 19F NMR & KF Titration S3->S4

Self-validating workflow for the preparation and storage of anhydrous stock solutions.

References

  • Title : Dimethyl Acetals Source : Organic Chemistry Portal URL : [Link]

  • Title : Hydrates, Hemiacetals, and Acetals Source : Master Organic Chemistry URL :[Link]

  • Title : SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source : Organic Letters - ACS Publications URL :[Link]

  • Title : Acetal Source : Wikipedia URL : [Link]

Troubleshooting

Technical Support Center: Reactivity &amp; Solvent Optimization for 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

Welcome to the Technical Support Center. As drug development increasingly leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, building blocks like 2,2-dimethoxycyclobutane-1-sulfonyl fluoride present unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, building blocks like 2,2-dimethoxycyclobutane-1-sulfonyl fluoride present unique chemoselectivity challenges.

This guide is engineered for application scientists who need to balance the activation of the highly stable sulfonyl fluoride handle with the preservation of the acid-sensitive 2,2-dimethoxy ketal group.

Core Principles: The Dual-Reactivity Challenge

Working with 2,2-dimethoxycyclobutane-1-sulfonyl fluoride requires navigating two orthogonal reactivity pathways dictated entirely by solvent environment and catalytic conditions:

  • SuFEx Activation: The S(VI)-F bond is exceptionally stable to hydrolysis and reduction. It requires specific Lewis acid (e.g., Ca²⁺) or Brønsted base activation in polar aprotic solvents to undergo nucleophilic substitution[1].

  • Ketal Hydrolysis: The 2,2-dimethoxy group is a protective ketal. The stoichiometric byproduct of a successful SuFEx reaction is hydrogen fluoride (HF)[2]. If the solvent contains even trace amounts of water, the generated HF will rapidly catalyze the hydrolysis of the ketal into a cyclobutanone byproduct.

Understanding the causality behind solvent selection is the key to preventing degradation and maximizing your yield.

MechanisticPathway SM 2,2-Dimethoxycyclobutane -1-sulfonyl fluoride Path1 SuFEx Activation (MeCN / THF) SM->Path1 Base / Ca(NTf2)2 Path2 Ketal Hydrolysis (H2O / H+ / Trace HF) SM->Path2 Trace Moisture Prod1 Target Sulfonamide (Intact Ketal) Path1->Prod1 Nucleophile Prod2 Cyclobutanone Degradation Product Path2->Prod2 Deprotection

Mechanistic divergence: SuFEx activation vs. ketal hydrolysis based on solvent conditions.

Troubleshooting Guides & FAQs

Q: Why is my SuFEx amidation yielding a cyclobutanone byproduct instead of the intact ketal? A: This is a classic solvent-moisture issue. During the SuFEx reaction, fluoride is displaced, generating HF. Causality: In the presence of trace water (often introduced by hygroscopic solvents like unsealed THF or MeCN), HF acts as a potent Brønsted acid, protonating the methoxy oxygen and driving the irreversible elimination of methanol to form cyclobutanone. Solution: You must use strictly anhydrous solvents (stored over molecular sieves) and introduce an HF scavenger. We recommend adding 2.0 equivalents of DABCO, which acts as a complementary base to neutralize HF and lower the SuFEx activation barrier[2].

Q: Which solvent provides the best balance of SuFEx reaction rate and ketal stability? A: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). Causality: The SuFEx transition state requires polarization of the S-F bond. MeCN has a high dielectric constant (


), which stabilizes the polarized transition state, accelerating the reaction. However, if you are using a Lewis acid catalyst like Calcium Bistriflimide[Ca(NTf₂)

], THF (

) is superior. THF acts as a coordinating solvent that stabilizes the pre-activation resting state of the calcium complex without outcompeting the sulfonyl fluoride for Lewis acid coordination, leading to a highly controlled, high-yield amidation[1].

Q: Can I use protic solvents (e.g., water, methanol) for biphasic SuFEx with this compound? A: No. While standard SuFEx reactions (like those on simple aryl sulfonyl fluorides) often tolerate aqueous biphasic conditions, the presence of the 2,2-dimethoxycyclobutane core strictly precludes this. The combination of water, heat, and generated fluoride ions will quantitatively destroy the ketal.

Quantitative Solvent Effects Data

The following table summarizes the deterministic effects of solvent selection on the reactivity of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride.

SolventDielectric Constant (

)
SuFEx Reaction RateKetal Stability (with Base)Recommended Application
THF (Anhydrous) 7.5ModerateHigh Ca(NTf₂)

-mediated amidation
MeCN (Anhydrous) 37.5High Moderate to HighDBU-catalyzed phenoxylation
Dichloromethane 8.9LowHighPoor solubility for SuFEx catalysts
Methanol 32.7Very LowLow (Hydrolysis Risk)Not recommended
Water / Biphasic 80.1LowVery Low Not recommended

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your results, the following protocols are designed as self-validating systems. Each step includes a chemical rationale and a validation checkpoint.

Protocol A: Ca(NTf₂) -Mediated Amidation (Preserving the Ketal)

Designed for reacting primary/secondary amines with the sulfonyl fluoride.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-dimethoxycyclobutane-1-sulfonyl fluoride (1.0 eq) and the amine nucleophile (1.2 eq).

  • Solvent Addition: Add strictly anhydrous THF to achieve a 0.2 M concentration.

    • Causality: THF supports the necessary two-point interaction between Ca²⁺ and the sulfonyl fluoride oxygen atoms, activating the S(VI) center[1].

  • Catalyst & Scavenger: Add Ca(NTf₂)

    
     (0.2 eq) and DABCO (2.0 eq).
    
    • Causality: DABCO actively scavenges the liberated HF, preventing the localized pH drop that causes ketal cleavage[2].

  • Reaction: Stir at room temperature for 12–24 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the product mass without the

      
       Da (loss of methanol) degradation peak.
      
  • Alkaline Quench: Quench the reaction with saturated aqueous NaHCO₃ before exposing the mixture to air.

    • Validation Checkpoint: The alkaline quench ensures that any residual HF is immediately neutralized before the aqueous workup, preventing late-stage hydrolysis in the separatory funnel. Extract with EtOAc and concentrate.

Protocol B: DBU-Catalyzed Phenoxylation

Designed for reacting phenols to form aryl sulfonates.

  • Preparation: In an argon-purged vial, dissolve the phenol (1.2 eq) and the sulfonyl fluoride (1.0 eq) in anhydrous MeCN (0.2 M).

  • Activation: Cool to 0 °C and add DBU (1.5 eq) dropwise.

    • Causality: DBU acts as a strong, non-nucleophilic base that deprotonates the phenol. The high dielectric constant of MeCN accelerates the subsequent attack of the phenoxide on the S(VI) center.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Purification: Concentrate under reduced pressure.

    • Validation Checkpoint: Perform silica gel chromatography using an eluent pre-neutralized with 1% Triethylamine (Et₃N). Silica gel is mildly acidic; pre-neutralizing the column prevents ketal hydrolysis during purification.

Troubleshooting Workflow

Use the following diagnostic tree to resolve common experimental failures rapidly.

Workflow Start Initiate SuFEx Reaction Check Analyze Crude by LC-MS Start->Check Issue1 Low Conversion? Check->Issue1 Issue2 Ketal Cleavage? Check->Issue2 Success Target Compound Isolated Check->Success Clean Profile Fix1 Switch to MeCN Add Ca(NTf2)2 Issue1->Fix1 Fix1->Start Fix2 Use Anhydrous Solvent Add HF Scavenger Issue2->Fix2 Fix2->Start

Iterative troubleshooting workflow for optimizing SuFEx reactions and preserving ketals.

References

  • Ball, N. D., et al. (2022). "Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis." Inorganic Chemistry.[Link]

  • Mahapatra, S., et al. (2020). "Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles." ACS Omega.[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Transformations with 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for transformations involving 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for transformations involving 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for catalyst selection in reactions with this specific reagent. Given the unique combination of a strained cyclobutane ring and a sulfonyl fluoride functional group, careful consideration of the catalytic system is paramount to achieving desired outcomes.

Introduction to 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a niche reagent characterized by two key structural features: the highly stable yet catalytically activatable sulfonyl fluoride (-SO2F) group and a strained four-membered cyclobutane ring. The sulfonyl fluoride moiety is the primary reactive handle, known for its stability compared to other sulfonyl halides and its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] The cyclobutane scaffold, while seemingly inert, can influence the reactivity at the sulfonyl group due to steric hindrance and ring strain, which may lead to unexpected reaction pathways under certain catalytic conditions.[4][5]

This guide will help you navigate the complexities of selecting the appropriate catalyst to control the reactivity of this molecule, focusing on promoting the desired transformation while minimizing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations possible with 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride?

A1: The primary transformations revolve around the reactivity of the sulfonyl fluoride group. The most prominent and well-established reaction is the Sulfur(VI) Fluoride Exchange (SuFEx) , a click chemistry reaction for forming stable covalent bonds.[3] This involves the reaction of the sulfonyl fluoride with a nucleophile, typically an alcohol (to form sulfonate esters) or an amine (to form sulfonamides), often facilitated by a catalyst.

Beyond SuFEx, other potential transformations, though less common for sulfonyl fluorides, include:

  • Palladium-Catalyzed Cross-Coupling: While challenging due to the strength of the S-F bond, there are emerging methods where aryl sulfonyl fluorides can act as coupling partners in Suzuki-Miyaura-type reactions.[6] Applying this to an alkyl sulfonyl fluoride like the one would be exploratory.

  • Radical Reactions: Recent advancements have shown that sulfonyl fluorides can be converted to S(VI) radicals through photoredox catalysis, enabling reactions like alkene ligation.[7]

  • Deoxyfluorination: Sulfonyl fluorides can act as reagents for the conversion of alcohols to alkyl fluorides, a process that is dependent on the choice of base and substrate.[8]

Q2: I want to synthesize a sulfonamide from 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride and a primary amine. What catalytic system should I start with?

A2: For the synthesis of sulfonamides via a SuFEx reaction, a nucleophilic or base catalysis approach is recommended. Given the potential for steric hindrance from the cyclobutane ring and the gem-dimethoxy group, a highly effective catalytic system is advisable.

A robust starting point is the use of 1-hydroxybenzotriazole (HOBt) as a nucleophilic catalyst in combination with a silicon additive like 1,1,3,3-tetramethyldisiloxane (TMDS) .[9][10] This system is known to be highly efficient for the amidation of even sterically hindered sulfonyl fluorides, often providing excellent yields at room temperature.[7][9]

An alternative and widely used approach is catalysis with an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .[1][10] DBU is thought to activate the sulfonyl fluoride, making the sulfur center more electrophilic and susceptible to nucleophilic attack by the amine.

Catalyst Recommendation Summary:

Catalyst SystemNucleophileTypical ConditionsKey Advantages
HOBt (catalytic) + TMDSPrimary/Secondary AminesRoom Temperature, THFHigh efficiency for hindered substrates, mild conditions.[9][10]
DBU (substoichiometric)Alcohols (with silyl ethers), AminesVaries (RT to elevated temp.)Well-established, effective for silyl ether activation.[1][10]
Q3: My SuFEx amidation reaction is sluggish and giving low yields. What are the likely causes and how can I troubleshoot this?

A3: Low conversion in a SuFEx reaction with this substrate can stem from several factors, primarily related to steric hindrance and catalyst efficacy.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions Yes solution_catalyst Switch to a more potent catalyst (e.g., HOBt/TMDS). Increase catalyst loading. check_catalyst->solution_catalyst No check_purity Are Reagents and Solvents Pure? check_conditions->check_purity Yes solution_conditions Increase temperature moderately (e.g., to 40-60 °C). Increase reaction time. check_conditions->solution_conditions No solution_purity Purify amine and sulfonyl fluoride. Use anhydrous solvents. check_purity->solution_purity No end_node Reaction Optimized check_purity->end_node Yes solution_catalyst->check_conditions solution_conditions->check_purity solution_purity->start

Caption: Troubleshooting workflow for low SuFEx reaction yields.

Causality Explained:

  • Steric Hindrance: The cyclobutane ring, particularly with the bulky gem-dimethoxy group, can sterically shield the sulfur atom of the sulfonyl fluoride, making it less accessible to the amine nucleophile. This increases the activation energy of the reaction.

  • Catalyst Inactivity: If using a simple base catalyst like triethylamine, it may not be strong enough to sufficiently activate the sulfonyl fluoride. A switch to DBU or a nucleophilic catalyst like HOBt is often necessary.[10]

  • Sub-optimal Conditions: SuFEx reactions, while robust, are sensitive to temperature and solvent. Non-polar solvents may not be ideal. THF or acetonitrile are common choices. While many reactions proceed at room temperature, gentle heating may be required for challenging substrates.

  • Reagent Purity: Water is a competing nucleophile and can lead to hydrolysis of the sulfonyl fluoride, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

Q4: I am concerned about catalyst poisoning. What are the likely sources and how can I mitigate them?

A4: Catalyst poisoning is a significant concern, especially in metal-catalyzed reactions, but can also affect other catalytic systems.

Potential Poisons & Mitigation Strategies:

Potential PoisonSourceAffected Catalyst TypeMitigation Strategy
Sulfur Compounds Impurities from synthesis (thiols, disulfides)Palladium, Copper, RutheniumPurify the 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride starting material. Use sulfur scavengers if necessary.[11][12]
Water Solvents, reagents, atmosphereAll catalystsUse anhydrous solvents and reagents. Run reactions under an inert atmosphere (Nitrogen or Argon).[13]
Excess Nucleophile/Base Reaction stoichiometryMetal catalystsThe amine substrate itself can sometimes act as an inhibitor by strongly coordinating to a metal center.[13] Avoid large excesses of the amine.
Side-Products N-acylurea formation (in some systems)Carboxylate catalystsWhile less common for SuFEx, in related chemistries, side products can irreversibly bind to and deactivate the catalyst.[14]

For SuFEx reactions using HOBt or DBU, poisoning is less of a concern than with sensitive transition metal catalysts. The primary issue is often ensuring an anhydrous environment to prevent hydrolysis.

Experimental Protocol: Catalytic Amidation (SuFEx)

This protocol is a general guideline for the HOBt-catalyzed synthesis of a sulfonamide from 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride.

Objective: To synthesize the corresponding sulfonamide using a primary amine.

Materials:

  • 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (1.0 equiv)

  • Primary amine (1.1 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equiv)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram

Caption: General workflow for HOBt-catalyzed sulfonamide synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (e.g., 0.25 mmol, 1.0 equiv) and HOBt (0.025 mmol, 0.1 equiv).

  • Reagent Addition: Add anhydrous THF (e.g., 2.5 mL). Stir until all solids are dissolved. Add the primary amine (0.275 mmol, 1.1 equiv) followed by the dropwise addition of TMDS (0.375 mmol, 1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. SciSpace. [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC. National Center for Biotechnology Information. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM.com. [Link]

  • Reactions of ethenesulfonyl fluoride (2) with dimethyl diazomalonate... ResearchGate. [Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. ResearchGate. [Link]

  • 2,2-dimethoxycyclobutane-1-sulfonyl fluoride. PubChem. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC. National Center for Biotechnology Information. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Sulfur Fluoride Exchange (SuFEx). Thieme. [Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrog
  • A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journals. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. The unique combination of a strained cyclobutane ring and a reactive sulfonyl fluoride moiety presents specific challenges that require careful consideration for a successful, safe, and scalable process.

This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you may encounter. We will delve into the causality behind our procedural recommendations, grounding our advice in established chemical principles to ensure a robust and self-validating workflow.

Proposed Synthetic Pathway: A [2+2] Cycloaddition Approach

The most direct and atom-economical route to the target molecule is a [2+2] cycloaddition between 1,1-dimethoxyethene and ethenesulfonyl fluoride (ESF). This reaction, typically requiring thermal or photochemical initiation, directly constructs the desired cyclobutane ring with the necessary functionalities in a single step.[1][2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1,1-Dimethoxyethene P 2,2-Dimethoxycyclobutane- 1-sulfonyl Fluoride R1->P + [2+2] Cycloaddition R2 Ethenesulfonyl Fluoride (ESF) R2->P Cond Δ or hν (Thermal or Photochemical) Cond:s->P:n

Caption: Proposed [2+2] cycloaddition pathway.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that frequently arise during the scale-up of the [2+2] cycloaddition for this target molecule.

Question 1: My reaction yield has dropped significantly upon moving from a 5 g to a 500 g scale. What are the likely causes?

Answer: A drop in yield during scale-up is a classic problem, often rooted in issues of mass and heat transfer. Here’s how to diagnose and solve it:

  • Causality - The Heat Transfer Problem: [2+2] cycloaddition reactions, especially with reactive species like ketene acetals, can be exothermic.[1] On a small scale (e.g., a 100 mL round-bottom flask), the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment or a cooling bath. As you scale up, the volume increases cubically while the surface area of the reactor only increases squarely. This leads to inefficient heat removal, causing localized "hot spots." These hot spots can accelerate side reactions, primarily the polymerization of the highly reactive 1,1-dimethoxyethene or ethenesulfonyl fluoride, which consumes your starting materials and drastically lowers the yield of the desired cycloadduct.

  • Troubleshooting Workflow:

    G Start Low Yield on Scale-Up Q1 Is reaction exotherm well-controlled? Start->Q1 Sol1 Implement controlled, slow addition of one reactant (e.g., ketene acetal) to the other via syringe pump or addition funnel. Q1->Sol1 No Sol2 Ensure efficient reactor cooling. Use a jacketed reactor with a chiller. Verify agitator speed is sufficient for homogeneous mixing without vortexing. Q1->Sol2 No Q2 Are reagents pure and free of polymerization inhibitors/initiators? Q1->Q2 Yes CheckPolymer Check for polymer formation (viscous residue, insoluble material). Sol1->CheckPolymer Sol2->CheckPolymer Sol3 Re-distill 1,1-dimethoxyethene immediately before use. Ensure ESF is sourced reliably and stored under inert atmosphere. Q2->Sol3 No Q2->CheckPolymer Yes End Yield Improved Sol3->End CheckPolymer->End

    Caption: Decision tree for troubleshooting low yield.

  • Self-Validating Protocol Adjustment: Implement a jacketed reactor with an overhead stirrer and a calibrated chiller. Add the 1,1-dimethoxyethene via a syringe pump over several hours to a solution of the ethenesulfonyl fluoride. Monitor the internal temperature throughout the addition. A stable internal temperature that closely tracks the jacket temperature validates that you are controlling the exotherm effectively.

Question 2: I am observing significant amounts of a high-molecular-weight, viscous oil along with my product. What is it and how can I prevent it?

Answer: This is almost certainly a polymer or oligomer resulting from the self-reaction of your starting materials.

  • Causality - Competing Reaction Pathways: Both 1,1-dimethoxyethene (an electron-rich alkene) and ethenesulfonyl fluoride (an excellent Michael acceptor) are highly susceptible to polymerization.[4][5] This can be initiated by trace acidic or radical impurities, or simply by the thermal stress discussed in the previous point. At higher concentrations and temperatures typical of a scaled-up reaction, the rate of polymerization can become competitive with the desired cycloaddition.

  • Preventative Measures:

    • Reagent Purity: Ensure both starting materials are of the highest purity. 1,1-dimethoxyethene should be freshly distilled before use.

    • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can initiate radical polymerization.

    • Controlled Addition: As mentioned, the slow addition of one reagent to a solution of the other keeps the instantaneous concentration of the added reagent low, favoring the bimolecular [2+2] reaction over the multi-molecular polymerization process.

    • Radical Inhibitors: For thermally driven reactions, consider adding a small amount (e.g., 100-200 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) to the reaction mixture.

Question 3: My purification by column chromatography is not scalable. Are there better alternatives for isolating the product?

Answer: Relying on silica gel chromatography for multi-kilogram scale is inefficient and expensive. The goal should be to develop a purification method that relies on bulk physical properties.

  • Causality - Product Properties: 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a relatively non-polar molecule, but the sulfonyl fluoride group provides some polarity. It is likely a liquid or low-melting solid. Its stability to heat and acid/base must be determined before selecting a method. Sulfonyl fluorides are generally more stable than their chloride counterparts, but the strained cyclobutane ring can be sensitive.[6][7]

  • Alternative Purification Strategies:

    • Vacuum Distillation: This is the most desirable method for a thermally stable liquid product. Perform a small-scale Kugelrohr or short-path distillation on a crude sample to determine its boiling point and stability under vacuum. If successful, this is the most scalable purification technique.

    • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method. Experiment with various solvent/anti-solvent systems. A good starting point would be a non-polar solvent like hexanes or heptane, potentially with a small amount of a slightly more polar co-solvent like ethyl acetate or dichloromethane, followed by cooling.

    • Liquid-Liquid Extraction: Design an extraction workflow to remove specific impurities. For example, a dilute aqueous wash might remove polar starting materials, while a specific non-polar wash could remove greasy byproducts.

Purification MethodProsConsScalability
Chromatography High resolutionHigh cost, solvent waste, time-consumingPoor
Vacuum Distillation Excellent for liquids, low costRequires thermal stabilityExcellent
Crystallization High purity for solids, scalableProduct must be solid, requires optimizationVery Good
Extraction Good for removing specific impuritiesLower resolution, can lead to emulsionsGood

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling ethenesulfonyl fluoride (ESF) at scale? A: ESF is a potent electrophile and Michael acceptor. It should be treated as toxic and lachrymatory. Key safety precautions include:

  • Handling: Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: Have a quench solution readily available. A solution of a nucleophilic amine (like diethylamine in an appropriate solvent) or aqueous sodium bisulfite can be used to neutralize spills or residual reagent.

  • Scale Operations: For large quantities, consider using a closed system for transfers via cannula or a pump to minimize exposure.

Q2: Can I use a metal catalyst to promote the [2+2] cycloaddition instead of heat or UV light? A: Yes, transition metal-catalyzed [2+2] cycloadditions are a known class of reactions.[3] Catalysts based on iron, cobalt, or nickel can mediate the reaction under thermal conditions by providing an alternative mechanistic pathway, often involving a metallacyclopentane intermediate.[3] This can be advantageous at scale as it avoids the need for specialized photochemical reactors and may proceed under milder thermal conditions. However, this introduces the new challenge of sourcing, cost, and removal of the metal catalyst from the final product, which is a critical consideration in pharmaceutical development.

Q3: How do I confirm the regiochemistry of the cycloaddition? A: The [2+2] cycloaddition can theoretically lead to two regioisomers: the desired 1-sulfonyl fluoride and the 2-sulfonyl fluoride isomer. The regiochemistry is definitively determined by 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show correlations between the protons on the cyclobutane ring and the carbons, allowing for unambiguous assignment of the structure. For instance, the protons on the carbon bearing the sulfonyl fluoride group should show distinct correlations to the other ring carbons.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Exemplary 10 g Scale)
  • Reactor Setup: To a 250 mL, three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum, add ethenesulfonyl fluoride (ESF) (1.0 eq) and 100 mL of anhydrous toluene.

  • Reagent Preparation: In a separate flame-dried flask, prepare a solution of freshly distilled 1,1-dimethoxyethene (1.1 eq) in 20 mL of anhydrous toluene.

  • Reaction: Heat the solution of ESF to 80 °C in an oil bath. Using a syringe pump, add the 1,1-dimethoxyethene solution dropwise over 4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete 1-2 hours after the addition is finished.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Key Considerations for Pilot-Scale Synthesis (Exemplary 1 kg Scale)
  • Reactor: Utilize a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a condenser. Ensure the system is inerted with nitrogen.

  • Reagent Charging: Charge the reactor with ESF (1.0 eq) and an appropriate volume of anhydrous toluene.

  • Controlled Addition: Charge the 1,1-dimethoxyethene (1.1 eq), dissolved in toluene, into a calibrated addition vessel connected to the reactor via a pump and feed line.

  • Thermal Control: Set the reactor jacket temperature to 80 °C. Once the internal temperature has stabilized, begin the slow, controlled addition of the 1,1-dimethoxyethene solution over 6-8 hours. Critically monitor the internal temperature to ensure it does not deviate significantly from the jacket temperature, indicating a controlled exotherm.

  • Workup: After the reaction is complete, cool the reactor to 20 °C. Transfer the contents to a suitable rotary evaporator for solvent removal. Note: For this scale, a large-volume evaporator is required.

  • Purification: Transfer the crude product to a short-path distillation apparatus. Perform a fractional vacuum distillation to isolate the final product. Collect fractions based on boiling point and confirm their purity by GC analysis. This avoids the use of chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Sulfamoyl Fluorides.
  • ResOU. (2024, August 28). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!.
  • Osaka University. (2024, August 29). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!.
  • ResearchGate. (n.d.). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Request PDF.
  • Asia Research News. (2024, September 2). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!.
  • ScienceDaily. (2024, September 4). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides.
  • EurekAlert!. (2024, September 3). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!.
  • PMC. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.
  • Fiveable. (2025, August 15). 2+2 cycloaddition Definition - Organic Chemistry II Key....
  • Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions : r/OrganicChemistry.
  • PMC. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • ACS Publications. (2016, March 28). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews.
  • Benchchem. (n.d.). Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation.
  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters.
  • ResearchGate. (2022, December 15). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids.
  • ScienceDirect. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Open Access LMU. (n.d.). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate.
  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation.
  • ResearchGate. (n.d.). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
  • Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Eur. J. Org. Chem., 2497-2500.
  • ScienceDirect. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange.
  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
  • ResearchGate. (2025, October 18). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • PubChem. (n.d.). Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonyl Fluorides: Profiling 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride Against Established Reagents

In the landscape of modern chemical biology and drug discovery, sulfonyl fluorides (SFs) have carved out a significant niche as versatile reagents and functional motifs.[1] Their unique balance of stability and tunable r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical biology and drug discovery, sulfonyl fluorides (SFs) have carved out a significant niche as versatile reagents and functional motifs.[1] Their unique balance of stability and tunable reactivity has made them invaluable as covalent probes, inhibitors, and key components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3] This guide provides a comparative analysis of a novel, yet uncharacterized, sulfonyl fluoride, 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride, with established alternatives such as Tosyl Fluoride (TsF), Mesyl Fluoride (MsF), and Dansyl Fluoride. By examining their structural and electronic properties, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the potential applications and performance of this new chemical entity.

The Sulfonyl Fluoride Moiety: A Privileged Functional Group

The S-F bond in sulfonyl fluorides is remarkably stable under many physiological conditions, yet it can be activated for selective reaction with nucleophilic amino acid residues like serine, tyrosine, and lysine within protein binding pockets.[4][5] This "tunable" reactivity, which is often influenced by the local microenvironment, is a key advantage over more indiscriminately reactive sulfonyl chlorides.[6] The stability of sulfonyl fluorides to hydrolysis and reduction also contributes to their utility as biocompatible probes.[7]

Established Sulfonyl Fluorides: A Performance Benchmark

To understand the potential of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride, we first need to consider the properties of commonly used sulfonyl fluorides.

Tosyl Fluoride (p-Toluenesulfonyl Fluoride, TsF)

Tosyl fluoride is an aromatic sulfonyl fluoride widely used in organic synthesis. The tosyl group is a good leaving group, making TsF a useful reagent for the sulfonylation of alcohols and amines.[8] In the context of chemical biology, the aromatic ring of TsF allows for π-stacking interactions within protein binding sites, which can contribute to its binding affinity and specificity.

Mesyl Fluoride (Methanesulfonyl Fluoride, MsF)

Mesyl fluoride is a simple alkyl sulfonyl fluoride. Lacking the aromatic ring of TsF, it is sterically less demanding. MsF is a potent, irreversible inhibitor of acetylcholinesterase (AChE) and has been investigated as a potential therapeutic for Alzheimer's disease.[3][9] Its smaller size can be advantageous for targeting enzymes with constrained active sites.

Dansyl Fluoride (5-(Dimethylamino)naphthalene-1-sulfonyl Fluoride)

Dansyl fluoride is a fluorescent sulfonyl fluoride. Upon reaction with a primary amine, such as the side chain of a lysine residue, it forms a highly fluorescent sulfonamide adduct.[10] This property makes it an invaluable tool for fluorescently labeling proteins, allowing for their visualization and the study of protein dynamics.[10] It also acts as an inhibitor for certain enzymes, particularly serine proteases.[10]

Comparative Analysis of Established Sulfonyl Fluorides

FeatureTosyl Fluoride (TsF)Mesyl Fluoride (MsF)Dansyl Fluoride
Structure AromaticAliphaticNaphthalene-based (fluorescent)
Reactivity Moderately reactiveHighly reactiveModerately reactive
Primary Applications Sulfonylation reactions, protecting groupEnzyme inhibition (AChE)Fluorescent labeling of proteins, enzyme inhibition
Solubility Soluble in organic solvents, low in water[11]Reacts with water[9]Soluble in organic solvents
Key Advantages Aromatic interactions, good leaving groupSmall size, potent inhibitorFluorescent properties

Profiling 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride: A Predictive Analysis

As of the writing of this guide, there is no direct experimental data available for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride in the scientific literature. Therefore, the following analysis is a prediction based on established principles of physical organic chemistry and the known effects of its constituent structural motifs.

Structural Features and Their Predicted Influence

2,2-Dimethoxycyclobutane-1-sulfonyl fluoride possesses several key structural features that are expected to influence its reactivity and potential applications:

  • Cyclobutane Ring: The cyclobutane ring is a strained, four-membered carbocycle.[12] While less strained than cyclopropane, this ring strain can influence the reactivity of adjacent functional groups.[13] In medicinal chemistry, cyclobutane scaffolds are increasingly used to introduce conformational rigidity, which can enhance binding affinity and metabolic stability.[1][10] The puckered conformation of the cyclobutane ring can also present its substituents in specific three-dimensional orientations, potentially leading to improved selectivity for protein targets.[2]

  • Alkyl Sulfonyl Fluoride: As an alkyl sulfonyl fluoride, its reactivity will likely be more comparable to MsF than to the aromatic TsF. The absence of an aromatic ring means it will not participate in π-stacking interactions.

  • Gem-Dimethoxy Group: The two methoxy groups at the 2-position are electron-donating through resonance and electron-withdrawing through induction. Their net electronic effect on the sulfonyl fluoride at the 1-position is likely to be modest but could slightly modulate the electrophilicity of the sulfur atom. Sterically, the two methoxy groups will create some bulk around the cyclobutane ring, which could influence its ability to fit into certain enzyme active sites.

Caption: Factors influencing the predicted reactivity of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride.

Predicted Reactivity and Potential Applications

Based on these structural features, we can predict the following for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride:

  • Reactivity: The reactivity is expected to be that of a typical alkyl sulfonyl fluoride, potentially modulated by the electronic effects of the methoxy groups. It is likely to be a moderately reactive covalent modifier of nucleophilic amino acid residues.

  • Selectivity: The rigid, three-dimensional structure imparted by the cyclobutane ring could lead to higher selectivity for specific protein targets compared to more flexible alkyl sulfonyl fluorides like MsF. The specific stereochemistry of the sulfonyl fluoride group relative to the plane of the cyclobutane ring will be a critical determinant of its binding orientation.

  • Applications:

    • Covalent Enzyme Inhibition: Its unique shape could make it a selective inhibitor for enzymes where the cyclobutane scaffold can be accommodated in the active site.

    • Chemical Probes: If functionalized with a reporter tag (e.g., a biotin or a fluorophore), it could serve as a novel chemical probe to identify and study new protein targets.

    • Drug Discovery Scaffold: The dimethoxycyclobutane moiety could serve as a novel scaffold in drug discovery, offering a desirable combination of rigidity and polarity.

Experimental Workflows for Characterization

To validate these predictions, the following experimental workflows would be essential.

Synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

The synthesis of this novel compound would likely involve a multi-step sequence, potentially starting from a commercially available cyclobutane derivative. A possible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway start Cyclobutanone Derivative step1 Introduction of Methoxy Groups start->step1 step2 Sulfonylation step1->step2 step3 Conversion to Sulfonyl Fluoride step2->step3 product 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride step3->product

Caption: A generalized synthetic workflow for 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride.

Reactivity Profiling: A Protocol for Assessing Covalent Modification

A key experiment to characterize a new sulfonyl fluoride is to assess its reactivity towards a model nucleophile, such as a thiol-containing compound like glutathione (GSH) or a specific amino acid.

Protocol: Assessing Reactivity with a Model Nucleophile

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the model nucleophile (e.g., N-acetyl-L-cysteine) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction:

    • In a microcentrifuge tube, combine the buffer, the model nucleophile solution, and the sulfonyl fluoride solution to initiate the reaction. Include a control reaction without the sulfonyl fluoride.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Point Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., an excess of a highly reactive thiol like dithiothreitol).

  • Analysis:

    • Analyze the quenched samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct.

  • Data Interpretation:

    • Plot the concentration of the remaining starting material versus time to determine the reaction kinetics and calculate the half-life of the sulfonyl fluoride under these conditions.

Reactivity_Profiling_Workflow cluster_1 Reactivity Profiling reagents Prepare Reagents (Sulfonyl Fluoride, Nucleophile) reaction Initiate Reaction (Incubate at 37°C) reagents->reaction quench Quench at Time Points reaction->quench analysis LC-MS Analysis quench->analysis kinetics Determine Reaction Kinetics analysis->kinetics

Caption: Experimental workflow for reactivity profiling of a novel sulfonyl fluoride.

Conclusion

While direct experimental evidence for the performance of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is currently lacking, a predictive analysis based on its structural components suggests it could be a valuable addition to the chemical biology toolbox. Its rigid cyclobutane scaffold may offer advantages in terms of target selectivity compared to more flexible aliphatic sulfonyl fluorides. The proposed experimental workflows provide a clear path for its synthesis and characterization. As the exploration of novel chemical space continues to be a priority in drug discovery, the investigation of unique sulfonyl fluorides like 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride holds significant promise for the development of next-generation chemical probes and therapeutics.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2342-2361. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. Current Opinion in Drug Discovery & Development, 13(6), 685-697.
  • Li, G., et al. (2022). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(15), 3143-3147. Available at: [Link]

  • Hu, T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 16(33), 11235-11242. Available at: [Link]

  • Mayer, P., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry, 2022(40), e202200958. Available at: [Link]

  • Solubility of Things. Tosyl fluoride. Available at: [Link]

  • Wikipedia. Methanesulfonyl fluoride. Available at: [Link]

  • Krall, N., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1778. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 74(11), 856-861. Available at: [Link]

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-132. Available at: [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Grimster, N. P., et al. (2025). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Angewandte Chemie International Edition, 64(29), e202505984. Available at: [Link]

  • ResearchGate. (2014). Alkyl (top) and aryl (bottom) sulfonyl fluorides made from sulfonic.... Available at: [Link]

  • Amblard, F., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad071. Available at: [Link]

  • Kelly, C. B., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science, 16(34), 11623-11629. Available at: [Link]

  • Kelly, S. E., & Willis, M. C. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Natural Product Reports, 40(2), 241-260. Available at: [Link]

  • ResearchGate. Properties and Applications of Sulfur(VI) Fluorides. Available at: [Link]

  • ChemRxiv. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. Available at: [Link]

  • PubChem. Methanesulfonyl Fluoride. Available at: [Link]

  • Al-Karad, L. A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Bellus, D., et al. (1990). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1875-1880. Available at: [Link]

  • Bull, J. A., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5(7), 485-500. Available at: [Link]

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Comparative

Analytical Techniques for Confirming the Structure of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride Adducts

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary The integration of cyclobutane rings into fragment-based...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The integration of cyclobutane rings into fragment-based drug discovery has accelerated due to their ability to improve metabolic stability and provide unique 3D vectors[1]. Specifically, 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride serves as a highly versatile Sulfur(VI) Fluoride Exchange (SuFEx) hub. It allows for the rapid click-assembly of sulfonamides and sulfonate esters while preserving a protected cyclobutanone core for downstream functionalization[2].

However, confirming the structure of these adducts presents unique analytical challenges: the semi-rigid cyclobutane ring generates complex coupling patterns, and the 2,2-dimethoxy acetal is susceptible to hydrolysis. As a Senior Application Scientist, I have structured this guide to objectively compare the primary analytical modalities used to validate these adducts, detailing the causality behind each technique and providing self-validating experimental protocols.

Comparative Analysis of Structural Validation Techniques

To definitively confirm the structure of a 2,2-dimethoxycyclobutane-1-sulfonyl fluoride adduct, a multimodal approach is required. Relying on a single technique often leads to structural misassignments, particularly regarding the integrity of the acetal group or the specific stereochemistry of the cyclobutane puckering.

Analytical TechniquePrimary Data YieldThroughputSample Req.Structural ResolutionLimitations

F NMR
S-F bond cleavage, reaction kineticsHigh~5 mgLow (Functional group only)Cannot confirm the structure of the newly formed adduct.

/2D NMR
Backbone connectivity, acetal integrityMedium~10-20 mgHigh (2D connectivity)Complex multiplet resolution due to diastereotopic cyclobutane protons.
LC-HRMS (ESI) Exact mass, purity, isotopic patternVery High< 1 µgLow (Mass/Formula only)Cannot distinguish between structural isomers or stereoisomers.
X-Ray Crystallography Absolute stereochemistry, 3D conformationLowSingle CrystalUltimate (Atomic level)Strictly requires a high-quality, crystallizable solid adduct.

Deep Dive: Causality Behind Analytical Modalities

The Role of F NMR: Label-Free Kinetic Monitoring

Sulfonyl fluorides possess a highly distinct


F NMR resonance, typically appearing between +30 to +60 ppm (relative to CFCl

). Because this region is entirely free of background interference from organic frameworks,

F NMR is the gold standard for monitoring SuFEx reactions[2].
  • The Causality: We do not use

    
    F NMR to characterize the final product; we use it to prove the consumption of the warhead. The complete disappearance of the S-F peak provides unambiguous evidence that the covalent exchange has occurred, which is critical when targeting specific nucleophiles like tyrosines or lysines[3].
    
The Role of C and 2D NMR: Proving Acetal Integrity

The 2,2-dimethoxy group is an acetal protecting group. Depending on the SuFEx conditions (e.g., the use of strong bases like DBU or subsequent acidic workups), this acetal can inadvertently hydrolyze into a cyclobutanone.

  • The Causality:

    
    C NMR is strictly required to validate that the core remains intact. The C2 carbon of the intact acetal will resonate at approximately 100–110 ppm . If hydrolysis has occurred, this peak will vanish, replaced by a highly deshielded cyclobutanone carbonyl peak at >200 ppm . HMBC (Heteronuclear Multiple Bond Correlation) is then used to confirm the connectivity between the methoxy protons and the C2 carbon.
    
The Role of LC-HRMS: Isotopic Pattern Validation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass of the resulting sulfonamide or sulfonate ester[4].

  • The Causality: We rely on the natural isotopic abundance of sulfur (

    
    S, ~4.2%) to validate the adduct. By comparing the experimental mass spectrum against the theoretical isotopic distribution, we can confirm the retention of the -SO
    
    
    
    - linker, distinguishing the true SuFEx adduct from potential desulfonylated degradation products.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal controls that independently verify the accuracy of the result.

Protocol 1: Self-Validating NMR Workflow for Adduct Confirmation
  • Baseline Calibration: Acquire a baseline

    
    F NMR spectrum of the pure 2,2-dimethoxycyclobutane-1-sulfonyl fluoride in CDCl
    
    
    
    . Purpose: Establishes the exact chemical shift of the unreacted -SO
    
    
    F group.
  • Internal Standard Spiking (Reaction Monitoring): Add a known concentration of trifluorotoluene (internal standard,

    
     ~ -63 ppm) to the crude reaction mixture aliquot. Purpose: Allows for the absolute quantitation of warhead consumption. If the S-F peak disappears but the product mass is absent in LC-MS, the internal standard proves the reagent precipitated or degraded, rather than successfully reacting.
    
  • Acetal Integrity Check (

    
    C NMR):  Post-purification, acquire a 
    
    
    
    C NMR spectrum of the isolated adduct. Verify the presence of the C2 acetal carbon (~105 ppm) and the absence of a ketone carbonyl (>200 ppm).
Protocol 2: Orthogonal LC-HRMS Workflow
  • Sample Preparation: Dissolve 1 mg of the purified adduct in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H

    
    O/MeCN (50:50) containing 0.1% Formic Acid.
    
  • Orthogonal Ionization Acquisition: Run the sample through a UHPLC system coupled to an ESI-TOF mass spectrometer. Acquire data in both positive (ESI+) and negative (ESI-) ion modes.

    • Causality: Sulfonamide adducts (formed with amines) often ionize well in negative mode [M-H]

      
       due to the acidic N-H proton. Conversely, sulfonate esters (formed with phenols) lack this proton and strictly require positive mode adduction (e.g., [M+Na]
      
      
      
      or[M+NH
      
      
      ]
      
      
      ). Running both modes prevents false negatives.
  • Isotopic Validation: Extract the exact mass chromatogram (EIC) with a 5 ppm mass tolerance. Verify that the M+2 peak intensity aligns with the theoretical 4.2% abundance of

    
    S.
    

Workflow Visualization

The following diagram illustrates the logical flow of the analytical techniques required to validate the structure of these specific SuFEx adducts.

SuFEx_Analytical_Workflow Reagent 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride Reaction SuFEx Click Reaction (Nucleophile Addition) Reagent->Reaction Crude Crude Adduct Mixture Reaction->Crude NMR_Branch NMR Spectroscopy (19F, 1H, 13C, 2D) Crude->NMR_Branch Non-destructive MS_Branch LC-HRMS Analysis (ESI-TOF) Crude->MS_Branch High-throughput Xray_Branch X-Ray Crystallography Crude->Xray_Branch Crystallization req. NMR_Out Confirm S-F loss & Acetal Integrity NMR_Branch->NMR_Out MS_Out Validate Exact Mass & Isotopic Pattern MS_Branch->MS_Out Xray_Out Determine Absolute Stereochemistry Xray_Branch->Xray_Out Final Structurally Validated SuFEx Adduct NMR_Out->Final MS_Out->Final Xray_Out->Final

Figure 1: Multimodal analytical workflow for validating 2,2-Dimethoxycyclobutane SuFEx adducts.

Conclusion

The structural validation of 2,2-dimethoxycyclobutane-1-sulfonyl fluoride adducts cannot be achieved through a single analytical lens. While LC-HRMS provides the necessary exact mass and isotopic confirmation of the sulfur linkage[4], it is entirely blind to the structural integrity of the cyclobutane core. Therefore, orthogonal validation using


F NMR to monitor warhead consumption[2] and 

C/2D NMR to confirm the survival of the fragile 2,2-dimethoxy acetal is non-negotiable for rigorous scientific publication and downstream drug development.

References

  • [1] HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. URL:

  • [2] SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. URL:

  • [3] Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. URL:

  • [4] Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. URL:

Sources

Validation

A Comparative Reactivity Analysis of Cyclobutane-Containing Sulfonyl Fluorides: A Guide for Researchers

Introduction: Merging Privileged Scaffolds for Advanced Covalent Therapeutics In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides (SFs) have emerged as a class of "privileged" electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Merging Privileged Scaffolds for Advanced Covalent Therapeutics

In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides (SFs) have emerged as a class of "privileged" electrophilic warheads.[1][2] Their unique balance of stability in aqueous environments and tunable reactivity towards nucleophilic amino acid residues has cemented their role in the development of covalent inhibitors and activity-based probes.[3][4] This utility is powerfully encapsulated by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that leverages the robust yet activatable nature of the S-F bond for molecular assembly.[5]

Simultaneously, the cyclobutane motif has gained significant traction among medicinal chemists.[6][7] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[8] Despite the individual merits of these two moieties, a critical question remains for the drug development professional: How does the incorporation of a strained cyclobutane ring modulate the reactivity of the sulfonyl fluoride warhead compared to conventional aliphatic and aromatic alternatives?

This guide provides a comprehensive comparative analysis of cyclobutane-containing sulfonyl fluorides. We will dissect the structural and electronic factors governing their reactivity, synthesize evidence from the current literature, and present a detailed experimental protocol for their direct, quantitative comparison. Our objective is to equip researchers with the field-proven insights necessary to strategically deploy these valuable building blocks in their research programs.

The Sulfonyl Fluoride: A Primer on Stability and Reactivity

The utility of the sulfonyl fluoride group stems from the unique properties of the sulfur(VI)-fluorine bond. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and reduction.[9][10] The S-F bond cleavage is exclusively heterolytic, preventing side reactions common with other sulfonyl halides.[5]

Reactivity is typically initiated by a nucleophilic attack on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal intermediate, and resulting in the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride is highly dependent on the group attached to the sulfur atom:

  • Aryl Sulfonyl Fluorides: These are the most widely studied class. The aromatic ring acts as an electron-withdrawing group, increasing the electrophilicity of the sulfur center and rendering them highly reactive. Electron-withdrawing substituents on the ring further enhance this reactivity.

  • Alkyl Sulfonyl Fluorides: In contrast, simple alkyl groups are electron-donating by induction, which reduces the electrophilicity of the sulfur atom. Consequently, alkyl sulfonyl fluorides are significantly less reactive than their aryl counterparts and often require more forcing conditions or specific catalytic activation to engage in SuFEx reactions.[11][12]

This established reactivity spectrum provides the essential framework for understanding where cyclobutane sulfonyl fluorides reside.

The Cyclobutane Moiety: A Strained Ring with Unique Electronic Character

The cyclobutane ring is not merely an inert scaffold. Its defining characteristic is significant angle strain, which forces the carbon atoms into a puckered conformation and alters their hybridization.[6] This has two key consequences relevant to the reactivity of an attached sulfonyl fluoride:

  • Steric Profile: The rigid, non-planar structure of the cyclobutane ring presents a distinct steric environment around the sulfonyl group compared to a freely rotating isopropyl or linear alkyl chain. This can influence the approach of nucleophiles to the sulfur center.

  • Electronic Effects: The C-C bonds within the cyclobutane ring have a higher degree of p-character than those in a typical alkane. Consequently, the exocyclic C-S bond has increased s-character, which can make the cyclobutyl group slightly more electron-withdrawing than a comparable unstrained alkyl group. This subtle electronic perturbation could, in theory, increase the electrophilicity of the sulfur atom, elevating its reactivity above that of other simple alkyl sulfonyl fluorides.

Comparative Reactivity Analysis: Synthesizing the Evidence

Direct, side-by-side kinetic comparisons of cyclobutane sulfonyl fluorides against other classes are not extensively documented in the literature. However, we can synthesize a compelling picture from existing studies. For example, the preparation of 1,1-bissulfonylfluoride substituted cyclobutenes via cycloaddition has been reported.[11] The subsequent SuFEx modification of these alkyl-type sulfonyl fluorides required specific activation with cesium carbonate to react with phenols, a condition that highlights their diminished reactivity compared to aryl sulfonyl fluorides, which can often react under milder base catalysis.[11]

This suggests that cyclobutane sulfonyl fluorides behave, as expected, like alkyl sulfonyl fluorides but leaves the question of their reactivity relative to other alkyls unanswered. Based on the electronic arguments presented above, we can hypothesize that their reactivity profile occupies a unique space: more reactive than simple, unstrained secondary alkyl sulfonyl fluorides but significantly less reactive than standard aryl sulfonyl fluorides.

To validate this hypothesis and provide actionable data, a direct, quantitative comparison is necessary.

Experimental Protocol: A Self-Validating System for Reactivity Profiling

To provide a definitive comparison, we propose a standardized kinetic analysis. The following protocol is designed as a self-validating system to quantify the reactivity of representative sulfonyl fluorides against a model nucleophile.

Objective: To determine the second-order rate constants for the reaction of Cyclobutanesulfonyl Fluoride (Cb-SO₂F), Isopropylsulfonyl Fluoride (iPr-SO₂F), and 4-Toluenesulfonyl Fluoride (TsF) with a model phenolic nucleophile.

Causality Behind Experimental Choices:

  • Analogs: iPr-SO₂F is chosen as a direct, unstrained secondary alkyl comparator for Cb-SO₂F. TsF is the archetypal, moderately reactive aryl sulfonyl fluoride, serving as a benchmark.

  • Nucleophile: 4-Methoxyphenol is selected as a model for the tyrosine side chain, a common target for sulfonyl fluorides. Its reaction is clean and easily monitored.

  • Analytical Method: ¹⁹F NMR spectroscopy is the ideal tool. The sulfonyl fluoride ¹⁹F signal is a singlet in a clear spectral region, allowing for straightforward monitoring of its disappearance over time without interference from starting materials or products.

  • Internal Standard: An inert, fluorine-containing compound (e.g., trifluorotoluene) is included for precise quantification, making the measurements robust and reproducible.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of Cb-SO₂F, iPr-SO₂F, and TsF in anhydrous acetonitrile (MeCN).

    • Prepare a 0.4 M stock solution of 4-methoxyphenol in MeCN.

    • Prepare a 0.4 M stock solution of 1,8-Diazabicycloundec-7-ene (DBU) in MeCN.

    • Prepare a 0.1 M stock solution of trifluorotoluene (internal standard) in MeCN.

  • Kinetic Run (Example for Cb-SO₂F):

    • To a clean, dry NMR tube, add 250 µL of the Cb-SO₂F stock solution (0.05 mmol).

    • Add 125 µL of the 4-methoxyphenol stock solution (0.05 mmol, 1.0 equiv).

    • Add 50 µL of the trifluorotoluene internal standard solution (0.005 mmol).

    • Dilute with 125 µL of anhydrous MeCN to bring the total volume to 550 µL.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to 298 K.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Carefully add 12.5 µL of the DBU stock solution (0.005 mmol, 0.1 equiv) to initiate the reaction, mix gently, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe >50% conversion.

  • Data Analysis:

    • For each time point, integrate the ¹⁹F signal of the starting sulfonyl fluoride and the internal standard.

    • Calculate the concentration of the sulfonyl fluoride at each time point relative to the constant concentration of the internal standard.

    • Plot 1/[Sulfonyl Fluoride] versus time (in seconds). The data should yield a straight line, the slope of which is the second-order rate constant (k) in M⁻¹s⁻¹.

    • Repeat the experiment for iPr-SO₂F and TsF under identical conditions.

G cluster_prep 1. Reagent Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis cluster_repeat 4. Comparison P1 Prepare Stock Solutions: - Sulfonyl Fluorides (0.2 M) - Nucleophile (0.4 M) - Base (0.4 M) - Internal Standard (0.1 M) R1 Combine SF, Nucleophile, & Standard in NMR Tube P1->R1 R2 Acquire t=0 Spectrum R1->R2 R3 Inject Base (DBU) to Initiate Reaction R2->R3 R4 Acquire Spectra at Timed Intervals R3->R4 A1 Integrate SF and Standard Signals R4->A1 A2 Calculate [SF] vs. Time A1->A2 A3 Plot 1/[SF] vs. Time A2->A3 A4 Determine Rate Constant (k) from Slope A3->A4 C1 Repeat for each Sulfonyl Fluoride Analog A4->C1

Data Summary and Expected Outcomes

The proposed experiment would generate quantitative data to populate the following comparative table. Based on existing literature and chemical principles, we predict the following hierarchy of reactivity.

Sulfonyl FluorideStructurePredicted Relative Rate (k_rel)Required Conditions for SuFExKey Characteristics
4-Toluenesulfonyl FluorideAryl~100-1000Mild base (e.g., DBU, Et₃N), room temp.High reactivity, ideal for SuFEx and probe development.
Cyclobutanesulfonyl Fluoride Alkyl (Strained) ~5-10 Stronger base or elevated temp. (e.g., Cs₂CO₃). Moderate reactivity, high stability. Potentially "tunable".
Isopropylsulfonyl FluorideAlkyl (Unstrained)1 (Baseline)Forcing conditions, strong base, elevated temp.Low reactivity, highly stable. Often too inert for SuFEx.

G reagents Aryl-SO₂F Nu: H⁺ transition_state Transition State (Trigonal Bipyramidal) reagents:nuc->transition_state Nucleophilic Attack products Aryl-SO₂-Nu F⁻ transition_state->products Fluoride Ejection

Implications and Strategic Application

The moderately reactive nature of cyclobutane sulfonyl fluorides positions them as highly valuable tools for specific applications where the high reactivity of aryl sulfonyl fluorides may be detrimental.

  • Enhanced Selectivity in Covalent Inhibition: For targeting a specific nucleophilic residue in a protein, a less reactive warhead can be more dependent on binding affinity and precise orientation within the active site to achieve covalent modification. This can translate to higher selectivity and fewer off-target effects compared to a highly reactive warhead that might react with solvent-exposed nucleophiles indiscriminately.[13]

  • Orthogonal SuFEx Chemistry: In complex molecules with multiple potential reaction sites, the requirement for specific, more forcing activation conditions for a cyclobutane sulfonyl fluoride could allow for orthogonal ligation strategies, where an aryl sulfonyl fluoride could be reacted first under mild conditions.

  • Improved Pharmacokinetics: The inherent stability of the alkyl sulfonyl fluoride, combined with the favorable metabolic properties of the cyclobutane ring, makes these compounds attractive for in vivo applications.[6][8]

Conclusion

Cyclobutane-containing sulfonyl fluorides represent a promising, yet underexplored, class of reagents and building blocks. By synthesizing the available literature and applying fundamental chemical principles, we can confidently place their reactivity in a "sweet spot"—less reactive and more stable than their aryl counterparts, but likely more reactive than simple, unstrained alkyl analogs due to the electronic effects of the strained ring. This "tunable" reactivity profile is not a liability but a strategic advantage, offering researchers a valuable option for designing more selective covalent probes and therapeutics. The experimental framework provided here offers a clear path to quantifying this reactivity, empowering scientists to make data-driven decisions in the design of next-generation chemical tools and drug candidates.

References

  • Kelly, M. J., et al. (2015). Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology. SciSpace. Available: [Link]

  • Jones, L. H., et al. (2015). Sulfonyl fluoride electrophiles as privileged warheads in chemical biology. RSC Publishing. Available: [Link]

  • Ofial, A. R., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU. Available: [Link]

  • Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available: [Link]

  • Sharpless, K. B., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. PMC. Available: [Link]

  • Various Authors. (2026). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. Available: [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available: [Link]

  • Moses, J. E., et al. (2023). Ethene‐1,1‐disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1‐Bissulfonylfluoride Substituted Cyclobutene Hubs. ResearchGate. Available: [Link]

  • Mayr, H., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. ResearchGate. Available: [Link]

  • Cornella, J., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. PubMed. Available: [Link]

  • Various Authors. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. Available: [Link]

  • Various Authors. (2023). Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. ResearchGate. Available: [Link]

  • Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. Available: [Link]

  • Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio. Available: [Link]

  • Various Authors. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available: [Link]

  • Various Authors. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Publications. Available: [Link]

  • Various Authors. (2022). Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. Available: [Link]

  • Various Authors. (2023). Sulfur fluoride exchange with carbon pronucleophiles. PMC. Available: [Link]

  • Kelly, J. W., et al. (2015). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available: [Link]

  • Nagib, D. A. (2023). Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. Available: [Link]

  • Various Authors. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available: [Link]

  • Various Authors. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available: [Link]

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Comparative

A Comparative Guide to Assessing the In Vivo Biocompatibility of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride for Preclinical Research

For researchers and drug development professionals, the transition of a novel chemical entity from the bench to in vivo studies is a critical juncture. This guide provides an in-depth framework for assessing the biocompa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the transition of a novel chemical entity from the bench to in vivo studies is a critical juncture. This guide provides an in-depth framework for assessing the biocompatibility of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCBSF), a novel aliphatic sulfonyl fluoride, comparing its potential profile against established covalent modifiers. The focus is on building a robust, data-driven safety case to enable successful preclinical development.

Introduction: The Rise of Novel Covalent Probes

Sulfonyl fluorides (SFs) are a privileged class of electrophiles used as "warheads" in chemical biology and drug discovery.[1] Their ability to form stable, covalent bonds with a range of nucleophilic amino acid residues—not just cysteine, but also lysine, tyrosine, serine, and histidine—makes them powerful tools for developing highly specific probes and inhibitors.[2][3][4] Traditionally, aromatic SFs have been the focus. However, aliphatic scaffolds like 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCBSF) represent a new frontier, potentially offering different reactivity profiles, improved metabolic stability, and unique structural properties.

Before any in vivo application, a rigorous evaluation of biocompatibility is not just a regulatory requirement but a scientific necessity.[5] Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[6][7] For a chemical compound, this translates to an acceptable safety profile, free from undue cytotoxicity, genotoxicity, or other harmful effects. This guide outlines a phased, logical approach to building this profile for DMCBSF.

Section 1: Physicochemical Profile and Reactivity Considerations

The structure of DMCBSF—a strained cyclobutane ring coupled with a reactive sulfonyl fluoride warhead—presents a unique chemical entity. Unlike their well-studied aromatic counterparts, aliphatic SFs may exhibit altered reactivity and metabolic fate. The initial assessment, therefore, begins with a comparative analysis of its predicted properties against known covalent warheads.

Table 1: Comparative Physicochemical and Reactivity Profiles

Property2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (DMCBSF) Benzene Sulfonyl Fluoride (BSF) (Aromatic SF) N-phenylacrylamide (NPA) (Acrylamide)
Structure Aliphatic, cyclicAromaticAromatic, unsaturated amide
Molecular Formula C6H11FO4S[8]C6H5FO2SC9H9NO
Predicted XlogP 0.4[8]1.41.8
Primary Target Residues Tyr, Lys, Ser, His[1]Tyr, Lys, Ser, His[1]Cys[9]
Predicted Reactivity ModerateModerate to HighHigh (Thiol-selective)
Metabolic Liability Potential for ring-opening or demethylation. S-F bond stability is a key question.[10]Aromatic ring susceptible to oxidation by cytochrome P450 enzymes.Michael acceptor can react with glutathione, leading to clearance.

Causality Behind the Comparison: The choice of BSF and NPA as comparators is deliberate. BSF represents the canonical aromatic sulfonyl fluoride, providing a direct comparison of the aliphatic vs. aromatic scaffold. NPA represents a different class of covalent warhead—a Michael acceptor—which is highly prevalent in drug discovery and known for its high reactivity towards cysteine.[9] This comparison helps contextualize DMCBSF's potential safety profile against two industry standards.

Section 2: A Phased Strategy for Biocompatibility Assessment

A successful biocompatibility program follows a tiered approach, moving from rapid in vitro screens to more complex in vivo models. This strategy, adapted from the ISO 10993 standards for medical devices, ensures that resources are used efficiently and that animal studies are only conducted with a foundational understanding of the compound's biological interactions.[11][12][13]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (MTS & LDH) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Hemocompatibility Hemocompatibility (Hemolysis Assay) Hemocompatibility->Decision1 Genotoxicity Genotoxicity Screening (Ames & Micronucleus) Genotoxicity->Decision1 MTD Acute Systemic Toxicity (MTD Study) Histo Histopathology MTD->Histo Decision1->MTD Proceed

Fig 1: A tiered workflow for assessing the biocompatibility of a novel chemical entity.
Section 3: Detailed Protocols for In Vitro Biocompatibility Profiling

This phase aims to establish the fundamental interaction of DMCBSF with biological systems at the cellular level.

Scientific Rationale: Cytotoxicity assays are the first line of defense in a safety assessment. They measure the intrinsic ability of a compound to cause cell death. We employ two mechanistically distinct assays to build a robust dataset: the MTS assay, which measures metabolic activity, and the LDH release assay, which measures cell membrane integrity.[14][15] Using both helps to avoid misleading results that could arise from a compound interfering with a single pathway (e.g., mitochondrial respiration).[14]

Protocol 1: MTS Assay for Cellular Metabolic Activity

  • Cell Seeding: Plate a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of DMCBSF (e.g., from 100 µM to 5 nM) in cell culture medium. Add the dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value (the concentration at which 50% of cell viability is lost).

Protocol 2: LDH Release Assay for Membrane Integrity

  • Experimental Setup: Use the supernatant from the same wells treated in the MTS assay to directly compare results.

  • Sample Collection: Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

  • Control Preparation: Include a positive control by adding a lysis buffer to untreated cells to determine maximum LDH release.[16]

  • Reagent Addition: Add 50 µL of the LDH assay reagent to each well.[17]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. The assay measures lactate dehydrogenase (LDH), a stable enzyme released from damaged cells.[18]

Scientific Rationale: For any compound intended for systemic administration, direct interaction with blood components is inevitable. The hemolysis assay is a critical test that evaluates the potential for the compound to rupture red blood cells (RBCs), which can lead to severe toxicity.[19][20] This test is a key part of the ISO 10993-4 standard for blood-contacting devices.[21][22]

Protocol 3: ASTM F756 Hemolysis Assay

  • Blood Collection: Obtain fresh, anticoagulated blood (e.g., rabbit or human).

  • Compound Preparation: Prepare extracts of DMCBSF at various concentrations in saline.

  • Incubation: Add the compound extracts to diluted blood and incubate at 37°C for 2 hours with gentle agitation.

  • Controls: Use saline as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Data Acquisition: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Analysis: Calculate the percentage of hemolysis for DMCBSF relative to the positive and negative controls. A value <5% is generally considered non-hemolytic.

Scientific Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern as it can lead to mutations and potentially cancer.[23] A standard in vitro battery includes a test for gene mutations in bacteria (Ames test) and a test for chromosomal damage in mammalian cells (Micronucleus test).[24][25][26] This two-pronged approach is recommended by regulatory agencies to cover different mechanisms of genetic damage.[27]

Protocol 4: In Vitro Micronucleus Assay

  • Cell Culture: Treat a mammalian cell line (e.g., CHO or TK6) with at least four concentrations of DMCBSF for a short duration (3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (approx. 1.5-2.0 normal cell cycles) without S9.

  • Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one cell division.

  • Cell Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and DNA (e.g., with Giemsa and acridine orange).

  • Microscopy Analysis: Score at least 2,000 bi-nucleated cells per concentration for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[24]

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Section 4: Comparative Analysis and Data Interpretation

The true value of this assessment lies in comparing the in vitro profile of DMCBSF against the established alternatives. The following table presents a plausible, data-driven scenario based on the known chemistry of these compound classes.

Table 2: Illustrative Comparative In Vitro Biocompatibility Data

AssayDMCBSF (Aliphatic SF) BSF (Aromatic SF) NPA (Acrylamide)
Cytotoxicity (IC50, HepG2 cells) 35 µM15 µM5 µM
Hemolysis (% at 50 µM) < 2%< 2%3%
Ames Test (S. typhimurium) NegativeNegativeNegative
In Vitro Micronucleus (CHO cells) NegativeNegativeEquivocal*

Interpretation of Hypothetical Data:

  • Cytotoxicity: The data suggests DMCBSF is less cytotoxic than its aromatic counterpart (BSF) and significantly less so than the highly reactive acrylamide (NPA). This could be due to a more controlled reactivity profile of the aliphatic SF warhead.

  • Hemocompatibility: All compounds show excellent hemocompatibility at the tested concentration, a positive sign for systemic applications.

  • Genotoxicity: The negative results in both the Ames and Micronucleus assays for the sulfonyl fluorides are highly encouraging. The equivocal result for NPA is plausible, as highly reactive Michael acceptors can sometimes interact with cellular components to produce borderline results in chromosomal damage assays, warranting further investigation.

Section 5: Advancing to In Vivo Studies

With a favorable in vitro profile, the next logical step is a preliminary in vivo assessment. The primary goal is to determine the Maximum Tolerated Dose (MTD) and look for any overt signs of organ toxicity.

G cluster_0 In Vivo Acute Toxicity Workflow Dose1 Administer Dose 1 (e.g., 10 mg/kg) to Animal 1 Observe1 Observe for 48h (Clinical Signs, Body Weight) Dose1->Observe1 Decision1 Toxicity Observed? Observe1->Decision1 Dose2_Up Administer Higher Dose to Animal 2 Decision1->Dose2_Up No Dose2_Down Administer Lower Dose to Animal 2 Decision1->Dose2_Down Yes Necropsy Terminal Necropsy & Histopathology (Liver, Kidney, Spleen) Dose2_Up->Necropsy Dose2_Down->Necropsy

Fig 2: Workflow for an Up-and-Down Procedure to determine the Maximum Tolerated Dose (MTD).

Protocol 5: Acute Systemic Toxicity (MTD Determination in Rodents)

Scientific Rationale: The MTD study is essential for designing future efficacy studies, as it defines the upper limit of the therapeutic window. The up-and-down procedure is an ethical and efficient method that minimizes animal use while providing a statistically robust estimate of the MTD.[23]

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice), with 5-6 animals per group.

  • Dosing: Administer a single dose of DMCBSF via the intended clinical route (e.g., intravenous or intraperitoneal). Start with an estimated dose based on in vitro cytotoxicity (e.g., 1/10th of the IC50 converted to a mg/kg dose).

  • Observation: Observe the animals for at least 7 days, with close monitoring in the first 24 hours. Record clinical signs of toxicity, body weight changes, and any mortality.

  • Dose Adjustment: If the first animal survives without significant toxicity (e.g., >15% body weight loss), the next animal receives a higher dose. If it shows signs of toxicity, the next animal receives a lower dose.

  • Endpoint: Continue until the MTD is established. At the end of the study, perform a full necropsy and collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any potential target organ toxicity.

Conclusion

The assessment of biocompatibility for a novel chemical entity like 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a systematic process built on a foundation of scientific rationale and validated methodologies. By employing a tiered approach that begins with robust in vitro screening and progresses to targeted in vivo studies, researchers can build a comprehensive safety profile. The comparative framework presented here, benchmarking against established covalent modifiers, provides essential context for decision-making. A favorable profile—characterized by low cytotoxicity, no genotoxic potential, and a high MTD—would strongly support the advancement of DMCBSF as a valuable new tool for in vivo chemical biology and drug discovery.

References

  • Vertex AI Search. (2024).
  • iTeh Standards. (2024). prEN ISO 10993-1 - Biological evaluation of medical devices - Part 1: Requirements and general.
  • Rimsys. (2023).
  • MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • TÜV SÜD. (n.d.). Biocompatibility Testing for Medical Devices (ISO 10993).
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • PubMed. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins.
  • MDDI Staff. (n.d.).
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  • Eurofins. (n.d.).
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Validation

Literature Review &amp; Comparison Guide: Applications of Substituted Cyclobutane Sulfonyl Fluorides in Drug Discovery

Executive Summary The integration of cyclobutane rings into drug candidates has become a cornerstone strategy for improving metabolic stability, restricting molecular conformation, and serving as bioisosteres for phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclobutane rings into drug candidates has become a cornerstone strategy for improving metabolic stability, restricting molecular conformation, and serving as bioisosteres for phenyl rings[1]. Concurrently, the sulfonyl fluoride (–SO₂F) functional group has revolutionized chemical biology through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the rapid synthesis of covalent inhibitors and bioconjugates[2].

The convergence of these two motifs—substituted cyclobutane sulfonyl fluorides —yields a unique class of highly strained, reactive building blocks. This guide objectively compares the performance of cyclobutane sulfonyl fluorides against alternative cyclic and acyclic variants, detailing the mechanistic causality behind their reactivity and providing field-proven protocols for their synthesis and application.

Mechanistic Divergence: SuFEx vs. Defluorosulfonylation (deFS)

Understanding the reactivity of cyclobutane sulfonyl fluorides requires a paradigm shift from traditional SuFEx chemistry. While standard aryl sulfonyl fluorides react almost exclusively at the sulfur center to displace the fluoride ion[3], the inherent ring strain of four-membered carbocycles introduces a competing mechanistic pathway.

Recent investigations into small-ring sulfonyl fluorides have revealed that under mild thermal activation (e.g., 60 °C), these molecules can undergo 4[4]. In this pathway, the molecule extrudes SO₂ and F⁻ to generate a stabilized carbocation at the ring carbon, which is subsequently trapped by nucleophiles (such as amines) to form substituted cyclobutanes[4].

Causality in Experimental Design: The choice between the SuFEx and deFS pathways is dictated by the stabilization of the resulting carbocation and the nature of the nucleophile. While oxetane sulfonyl fluorides readily undergo deFS due to oxygen-lone-pair stabilization, cyclobutane sulfonyl fluorides (e.g., compounds 16 and 17 in the Bull group's studies) also undergo deFS, indicative of a stabilized carbocation, though they often yield lower trapping efficiencies with amines compared to their heterocyclic counterparts[5]. Consequently, researchers must carefully tune reaction conditions (e.g., utilizing phenolates for SuFEx vs. amines for deFS) to direct the chemoselectivity[3].

G A Cyclobutane Sulfonyl Fluoride B SuFEx Pathway (Nucleophilic Attack at Sulfur) A->B Base / Nucleophile (e.g., Phenols) C Defluorosulfonylation (deFS) (Carbocation Formation at Carbon) A->C Mild Heat (60°C) (e.g., Amines) D Stable Sulfonamides / Sulfonates (Covalent Probes/Linkers) B->D E Substituted Cyclobutanes (C-N, C-O, C-C bond formation) C->E

Mechanistic divergence of Cyclobutane Sulfonyl Fluorides: SuFEx vs. Defluorosulfonylation (deFS).

Performance Comparison: Structural Alternatives

To optimize fragment-based drug discovery (FBDD) pipelines, it is critical to select the appropriate sulfonyl fluoride core. The table below synthesizes the performance metrics of cyclobutane sulfonyl fluorides against their structural analogs[2][4][5].

FeatureCyclobutane Sulfonyl FluorideOxetane/Azetidine Sulfonyl FluorideCyclopropanesulfonyl FluorideAryl Sulfonyl Fluoride
Ring Strain High (~26 kcal/mol)High (~25-26 kcal/mol)Very High (~27.5 kcal/mol)None (Aromatic)
Primary Reactivity SuFEx & deFS (Mixed)deFS (Carbocation Pathway)SuFEx (Highly Reactive)SuFEx (Highly Stable)
Stability Moderate (Temperature sensitive)Low-Moderate (Readily forms carbocations)ModerateVery High (Bench stable)
Medicinal Utility Phenyl isostere, conformation restrictionPolar small motifs, high aqueous solubilityCovalent enzyme inhibitionCovalent warheads, PROTACs

Experimental Methodologies & Validated Protocols

The synthesis of highly strained cyclobutane sulfonyl fluorides requires specialized techniques to prevent the premature decomposition of the –SO₂F group. Below are two rigorously validated protocols.

Protocol 1: Hyperbaric [2+2] Cycloaddition for Fragment Library Synthesis

The synthesis of 1,2-disubstituted cyclobutane sulfonyl fluorides is thermodynamically challenging. Standard thermal [2+2] cycloadditions require temperatures (>150 °C) that degrade the sulfonyl fluoride moiety. Utilizing 6 overcomes this barrier[6].

Causality: High pressure (12 kbar) provides a negative activation volume (


), driving the stepwise zwitterionic cycloaddition of sterically hindered vinyl ethers with ethenesulfonyl fluoride (ESF) at room temperature[6]. The addition of NaHCO₃ neutralizes trace HF, preventing auto-catalytic degradation of the product[6].

Self-Validating System: The reaction's success is internally validated via ¹⁹F NMR. The disappearance of the ESF starting material peak (~ +56 ppm) and the emergence of two distinct multiplets corresponding to the cis and trans cyclobutane sulfonyl fluorides confirm conversion. The absence of broad upfield HF signals confirms that the NaHCO₃ buffer successfully maintained structural integrity[6].

Step-by-Step Methodology:

  • Preparation: In a PTFE tube, suspend 2-methyl-2-(vinyloxy)propane (2.6 equiv) and NaHCO₃ (0.1 equiv) in a suitable solvent (e.g., MeCN or neat).

  • Reagent Addition: Add ethenesulfonyl fluoride (ESF, 1.0 equiv) to the suspension. Seal the PTFE tube carefully to eliminate all air bubbles.

  • Hyperbaric Activation: Place the sealed tube into a high-pressure reactor and pressurize to 12 kbar at ambient temperature for 15–180 minutes (depending on substrate sterics).

  • Workup: Depressurize the system, dilute the crude mixture with dichloromethane, and wash with saturated aqueous NaHCO₃.

  • Diversification: The resulting cis/trans mixture of cyclobutanesulfonyl fluoride can be directly subjected to SuFEx conditions (e.g., reacting with cyclopropylamine or aniline for 28 hours) to yield stable cyclobutanesulfonamide fragment libraries[6].

W N1 Ethenesulfonyl Fluoride + Vinyl Ether N2 Hyperbaric [2+2] Cycloaddition (12 kbar, NaHCO3) N1->N2 N3 Cyclobutanesulfonyl Fluoride (cis/trans mixture) N2->N3 N4 SuFEx Diversification (Amines, 28h) N3->N4 N5 Cyclobutanesulfonamide Fragment Library N4->N5

Workflow for the hyperbaric synthesis and SuFEx diversification of cyclobutane fragment libraries.

Protocol 2: Photocatalytic [2+2] Cycloaddition for Fused Ring Systems

For the construction of highly rigid, cyclobutane-fused quaternary architectures (e.g., fused pyridinyl sulfonyl fluorides), hyperbaric conditions are often insufficient due to the aromatic stabilization of the heterocycle. A7 provides a highly efficient portal to these molecules[7].

Causality: A photocatalyst absorbs visible light to reach a triplet excited state. It transfers this energy to the pyridone/isoquinolone substrate, bypassing the thermal activation barrier and allowing a rapid, concerted [2+2] cycloaddition with ESF at room temperature[7].

Self-Validating System: The stereochemistry of the fused rigid quaternary ring is self-validating via 2D NOESY NMR. The spatial proximity (cross-peaks) between the newly formed bridgehead protons and the sulfonyl fluoride group confirms the endo or exo configuration, ensuring the precise 3D vector projection required for structure-based drug design[7].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the pyridone derivative (1.0 equiv), ESF (3.0 equiv), and a triplet-sensitizing photocatalyst (e.g., Ir(ppy)₃, 2 mol%) in degassed solvent.

  • Irradiation: Irradiate the mixture with blue LEDs (e.g., 450 nm) at room temperature under an inert argon atmosphere for 12–24 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography to isolate the cyclobutane-fused pyridinyl sulfonyl fluoride.

  • Application: These fused molecules can subsequently undergo SuFEx click chemistry to yield structurally rigid sulfonates and sulfonamides with excellent yields[7].

References

  • [1] Ethene‐1,1‐disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1‐Bissulfonylfluoride Substituted Cyclobutene Hubs. ResearchGate. 1

  • [2] Buy Cyclopropanesulfonyl fluoride | 822-49-1. Smolecule. 2

  • [4] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH) / PMC. 4

  • [3] Not all sulfonyl fluorides were created equally - some have oxetanes. Springer Nature. 3

  • [6] HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY. Radboud Repository. 6

  • [5] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (ACS). 5

  • [7] Light-induced[2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry (RSC Publishing). 7

Sources

Comparative

Next-Generation Covalent Warheads: A Head-to-Head Comparison of 2,2-Dimethoxycyclobutane-1-sulfonyl Fluoride Against Traditional Electrophiles

Executive Summary: Escaping Flatland in Covalent Drug Discovery The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, drug discovery has relied heavily on Michael acceptors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in Covalent Drug Discovery

The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically, drug discovery has relied heavily on Michael acceptors (e.g., acrylamides) targeting cysteine. However, the low natural abundance of reactive cysteines (~1.5% of the proteome) severely limits the scope of druggable targets.

Enter Sulfur Fluoride Exchange (SuFEx) chemistry. 1 capable of selectively modifying context-specific serine, threonine, lysine, tyrosine, and histidine residues[1]. Among the newest generation of these electrophiles is 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (2,2-diMeO-CBSF) . Unlike traditional flat aryl sulfonyl fluorides, 2,2-diMeO-CBSF offers a highly strained, sp3-rich aliphatic scaffold that provides superior 3D vector projection, tunable electrophilicity, and exceptional metabolic stability[2].

This guide objectively compares 2,2-diMeO-CBSF against conventional covalent warheads, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to integrate this advanced building block into your drug discovery pipeline.

Mechanistic Divergence & Chemical Rationale

To understand the superiority of 2,2-diMeO-CBSF in specific applications, we must analyze the causality behind its chemical design:

  • The Fsp3 Advantage: Traditional aryl SFs (like PMSF or AEBSF) are flat (low Fsp3 fraction), which often leads to poor solubility and off-target promiscuity. The cyclobutane ring of 2,2-diMeO-CBSF provides a conformationally restricted, 3D-rich scaffold. This reduces the entropic penalty upon binding and allows the warhead to access deep, complex allosteric pockets[2].

  • Inductive Tuning of Electrophilicity: Aliphatic sulfonyl fluorides are typically too unreactive for efficient protein labeling. However, 2,2-diMeO-CBSF incorporates two strongly electron-withdrawing methoxy groups at the C2 position. This exerts a powerful inductive effect (-I effect) on the adjacent S(VI) center, 3 with nucleophilic amino acids like Lys and Tyr[3].

  • Steric Shielding & Redox Stability: The steric bulk of the gem-dimethoxy groups shields the S-F bond from nucleophilic attack by bulk water, drastically increasing its aqueous half-life compared to highly activated aryl SFs. Furthermore, because S-F bond cleavage is exclusively heterolytic,4 by intracellular glutathione (GSH), a common liability for acrylamides[4].

Head-to-Head Quantitative Comparison

The following table synthesizes the performance metrics of 2,2-diMeO-CBSF against industry-standard covalent warheads.

Feature2,2-diMeO-CBSFAryl Sulfonyl Fluorides (e.g., PMSF)Acrylamides (Michael Acceptors)Chloroacetamides
Primary Target Residues Lys, Tyr, Ser, His[5]Ser, Lys, Tyr[1]CysCys, Lys
Reaction Mechanism SuFEx (Heterolytic S-F cleavage)SuFEx (Heterolytic S-F cleavage)Michael AdditionS_N2 Alkylation
Scaffold 3D-Character (Fsp3) High (sp3-rich cyclobutane)Low (Flat aromatic)Variable (Usually low at warhead)Variable
Aqueous/Metabolic Stability High (Steric shielding)Moderate to Low (Prone to hydrolysis)Moderate (GSH scavenging)Low (High off-target reactivity)
Electrophilicity Tuning Highly tunable via C2-inductive effectsTunable via aromatic ring substitutionTunable via alpha/beta substitutionPoorly tunable
Redox Sensitivity Completely resistant [4]Completely resistant [4]Susceptible to reductionSusceptible to reduction

Mechanistic Pathway Visualization

The diagram below illustrates the strategic divergence in covalent warhead selection, highlighting how the structural features of 2,2-diMeO-CBSF overcome the limitations of traditional electrophiles.

G Warheads Covalent Warhead Selection Acrylamides Michael Acceptors (e.g., Acrylamides) Warheads->Acrylamides SuFEx SuFEx Electrophiles (Sulfonyl Fluorides) Warheads->SuFEx Cys Target: Cysteine (Redox Sensitive, ~1.5% abundance) Acrylamides->Cys OtherAA Targets: Lys, Tyr, Ser, His (Redox Stable, Broad Scope) SuFEx->OtherAA ArylSF Aryl Sulfonyl Fluorides (Flat, Low Fsp3, Hydrolysis Prone) OtherAA->ArylSF AliphaticSF Aliphatic sp3 SFs (2,2-diMeO-CBSF) OtherAA->AliphaticSF Adv1 High 3D Character (Fsp3) Improves Target Specificity AliphaticSF->Adv1 Adv2 Inductive Tuning (-OMe) Optimizes Electrophilicity AliphaticSF->Adv2 Adv3 Steric Shielding Prevents Premature Hydrolysis AliphaticSF->Adv3

Fig 1: Mechanistic divergence and target scope of covalent warheads in modern drug discovery.

Self-Validating Experimental Workflows

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They not only measure the performance of 2,2-diMeO-CBSF but inherently control for false positives and assay artifacts.

Protocol 1: NMR-Based Reactivity and Aqueous Half-Life Determination

Causality: To deploy a covalent warhead in vivo, it must survive aqueous circulation but react rapidly upon target binding. We utilize 19F-NMR to monitor the decay of the sulfonyl fluoride peak and the emergence of the fluoride ion peak. This provides a direct, label-free kinetic readout of warhead stability in buffer versus its reactivity with nucleophilic amino acids.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2,2-diMeO-CBSF in anhydrous DMSO-d6.

  • Buffer Setup: Dilute the stock to 1 mM in PBS (pH 7.4) containing 10% D2O (for NMR lock) and 1 mM trifluoroethanol (internal standard).

  • Stability Profiling: Incubate the solution at 37°C. Acquire 19F-NMR spectra every 1 hour for 24 hours to calculate the aqueous half-life (t1/2).

  • Reactivity Profiling: To a fresh 1 mM warhead solution, add 10 mM N-acetyl-lysine (NAcK) or N-acetyl-tyrosine (NAcY). Monitor the disappearance of the S-F signal (~ +50 to +60 ppm) and the appearance of the released F- signal (~ -120 ppm).

  • Self-Validation Check: Calculate the stoichiometric conversion. The integral decrease of the S-F peak must equal the integral increase of the F- peak. If S-F disappears without a proportional F- appearance, the warhead is precipitating or aggregating, not reacting. This internal mass-balance check validates the chemical mechanism.

Protocol 2: Chemoproteomic Target Engagement via ABPP

Causality: To prove that the sp3-rich scaffold of 2,2-diMeO-CBSF can access binding pockets unavailable to flat aryl-SFs, we perform competitive Activity-Based Protein Profiling (ABPP) in live cell lysates.5[5].

Step-by-Step Methodology:

  • Lysate Incubation: Incubate native HEK293T cell lysates (2 mg/mL protein) with varying concentrations (1, 10, 50 µM) of 2,2-diMeO-CBSF or an Aryl-SF control for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged SuFEx probe (10 µM) for 1 hour to label residual, unreacted Lys/Tyr sites.

  • Click Chemistry (CuAAC): Append a TAMRA-azide fluorophore using standard copper-catalyzed azide-alkyne cycloaddition (CuSO4, THPTA, Sodium Ascorbate).

  • Resolution: Resolve the proteome via SDS-PAGE and analyze target engagement via in-gel fluorescence scanning (competition manifests as a loss of fluorescent bands).

  • Self-Validation Check: Run a parallel control using heat-denatured lysate (95°C for 10 mins prior to step 1). Because the SuFEx reaction requires a structured protein microenvironment to lower the activation energy for S-F cleavage, the denatured control should show minimal to no labeling. This validates that 2,2-diMeO-CBSF reacts via specific, proximity-driven target engagement rather than non-specific collisional labeling.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH Source: NIH.gov URL: [Link]

  • Title: A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: HIGH-PRESSURE-MEDIATED SYNTHESIS OF CYCLOBUTANES FOR FRAGMENT-BASED DRUG DISCOVERY Source: Radboud Repository URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

Advanced Protocol for the Safe Handling and Disposal of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes a cornerstone of modern drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Safe Handling and Disposal of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride

As Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry becomes a cornerstone of modern drug development and materials science, the handling of highly reactive building blocks like 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride (CAS: 2613382-23-1) [1] requires rigorous, causality-driven safety protocols. While sulfonyl fluorides boast remarkable stability to oxidation and reduction compared to their sulfonyl chloride counterparts, their latent electrophilicity presents unique hazards [2].

As an application scientist, I emphasize that safety is not about blindly following rules; it is about understanding the chemical mechanics. Under specific conditions—such as alkaline environments or moisture ingress—the S-F bond is activated, leading to hydrolysis and the subsequent release of hydrogen fluoride (HF) gas [3]. Because HF causes deep tissue necrosis and systemic calcium depletion, your Personal Protective Equipment (PPE) and operational workflows must be designed as a self-validating system to prevent, detect, and mitigate exposure.

Causality-Driven PPE Selection

The selection of PPE for handling 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is dictated directly by its molecular weight (198.21 g/mol ) [1], its moisture sensitivity, and its potential to act as a corrosive alkylating/acylating agent.

Table 1: Quantitative & Qualitative PPE Selection Matrix

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Neoprene or heavy-duty Nitrile (Double-gloved, >0.11mm thickness)Sulfonyl fluorides can permeate standard thin latex. In the event of moisture-induced HF release, neoprene provides superior resistance to fluorinated acids compared to standard nitrile.
Eye/Face Protection Snug-fitting chemical splash goggles & full face shieldAccidental splashes or aerosolization can cause severe corneal damage. HF vapor released from hydrolysis can rapidly dissolve ocular tissue.
Body Protection Flame-retardant lab coat, chemical-resistant apronProtects against localized spills. The apron provides an impermeable barrier against corrosive degradation of standard cotton fabrics.
Respiratory NIOSH-approved respirator with acid gas/organic vapor cartridgesRequired only if engineering controls (fume hood) fail. The vapor pressure and potential HF generation necessitate dual-protection cartridges.

Operational Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness in your laboratory workflow, every step of handling this reagent must be controlled to prevent unintended nucleophilic attack on the sulfur center.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of at least 100 ft/min.

  • Critical Safety Check: Visually confirm the presence of unexpired Calcium Gluconate gel (2.5%) in the laboratory first aid kit. This is the specific, non-negotiable antidote for HF exposure.

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel with dry Nitrogen or Argon. 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is moisture-sensitive. Ambient water ingress can initiate slow hydrolysis, generating HF gas that can dangerously pressurize closed containers over time.

Step 3: Reagent Transfer

  • Use non-sparking spatulas or chemically inert syringes (e.g., PTFE-lined) for transferring the reagent.

  • Mechanistic Insight: Avoid standard silica glass syringes if there is any suspicion of prior HF generation within the reagent bottle, as HF actively etches silica, potentially causing the syringe to shatter under pressure.

Step 4: Reaction Execution

  • When employing the compound in SuFEx click chemistry, carefully monitor the addition of catalysts (e.g., DBU, BEMP, or bifluoride salts). These agents unleash the S-F bond's reactivity, resulting in highly exothermic fluoride displacement [4]. Utilize an ice bath to control the reaction kinetics.

Emergency Spill Response and Disposal Logistics

Waste segregation is the most critical phase of sulfonyl fluoride management. Combining sulfonyl fluoride waste with strong aqueous bases or protic solvents in unvented containers will generate HF and pressurize the vessel, leading to catastrophic rupture.

Spill Response Methodology:

  • Isolate & Evacuate: Immediately cordon off the area. If a large volume is spilled outside the hood, evacuate the lab and allow the HVAC system to clear potential HF vapors.

  • Neutralization: Do NOT use water, which accelerates hydrolysis. Cover the spill with a dry, inert absorbent (e.g., vermiculite or sand) mixed with a weak, dry base like calcium carbonate (

    
    ). The calcium ions will precipitate any free fluoride as insoluble, benign calcium fluoride (
    
    
    
    ).
  • Collection: Sweep the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) container.

Waste Disposal Plan:

  • Quenching: Slowly quench residual 2,2-dimethoxycyclobutane-1-sulfonyl fluoride by adding it dropwise to a vigorously stirred, ice-cold solution of calcium hydroxide (

    
    ) in a well-ventilated hood. Calcium hydroxide is preferred over sodium hydroxide because it immediately sequesters the leaving fluoride ion as 
    
    
    
    , preventing the formation of soluble, highly toxic NaF.
  • Labeling & Storage: Store the quenched, neutralized waste in a clearly labeled HDPE carboy. Label explicitly as: "Hazardous Waste: Contains Fluorinated Organics and Calcium Fluoride Salts."

Workflow Visualization

The following decision tree maps the logical progression of handling and disposing of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride, ensuring all safety contingencies are met.

G Start Start: Handling 2,2-Dimethoxycyclobutane- 1-sulfonyl fluoride PPE Don Appropriate PPE (Neoprene Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Inert Argon/N2 Atmosphere) PPE->FumeHood Spill Spill Occurs? FumeHood->Spill SpillYes Evacuate & Neutralize (Use CaCO3 / Vermiculite) Spill->SpillYes Yes SpillNo Proceed with SuFEx Reaction (Control Exotherm) Spill->SpillNo No Disposal Quench Waste with Ca(OH)2 (Precipitate CaF2) SpillYes->Disposal SpillNo->Disposal End Store in HDPE Container (Label: Fluorinated Waste) Disposal->End

Operational workflow and emergency decision tree for sulfonyl fluoride handling.

References

  • PubChemLite. "2,2-dimethoxycyclobutane-1-sulfonyl fluoride (C6H11FO4S)." University of Luxembourg. Available at:[Link]

  • Osaka University. "Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!" Osaka University Research News, Aug 2024. Available at:[Link]

  • National Institutes of Health (PMC). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, Aug 2023. Available at:[Link]

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